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Core Science & Biosynthesis

Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to Cycloheptane-Based Non-Natural Amino Acids in Peptide Science

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel therapeutic modalities with enhanced efficacy, selectivity, and metabolic stability is a perp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic modalities with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1] Among the diverse strategies to engineer bioactive peptides, the incorporation of non-natural amino acids offers a powerful tool to modulate their pharmacological properties.[2] This in-depth technical guide focuses on a unique and underexplored class of building blocks: cycloheptane-based non-natural amino acids. By virtue of their seven-membered carbocyclic scaffold, these amino acids impart distinct conformational constraints on the peptide backbone, influencing secondary structure, receptor binding, and enzymatic resistance. This guide will serve as a comprehensive resource for researchers, providing a thorough overview of the synthesis, conformational analysis, and therapeutic applications of this intriguing class of molecules.

The Allure of the Seven-Membered Ring: Conformational Predispositions

The cycloheptane ring is a fascinating structural motif characterized by its inherent flexibility, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms.[3] This conformational landscape is a key determinant of the properties it imparts to a peptide.

The incorporation of a 1-aminocycloheptane-1-carboxylic acid (Ac7c) residue into a peptide chain has been shown to favor a twist-chair conformation for the cycloheptane ring.[3] This specific geometry plays a crucial role in directing the local peptide backbone conformation.

Inducing Secondary Structures: The Rise of Turns and Helices

A significant body of research has demonstrated that cycloheptane-based amino acids can act as potent inducers of specific secondary structures within peptides.

  • β-Turn Formation: X-ray crystallography and NMR spectroscopy have provided compelling evidence that peptides incorporating Ac7c can adopt stable β-turn conformations .[3][4] These turns are stabilized by intramolecular hydrogen bonds and are critical for molecular recognition and biological activity in many peptides. The cycloheptane ring preorganizes the backbone, facilitating the formation of these compact folded structures.

  • Helical Scaffolds: Beyond turns, cycloheptane-based β-amino acids have been shown to promote the formation of novel helical structures. For instance, peptides containing cis-2-aminocycloheptanecarboxylic acid have been found to adopt unique 11/9-helices in α/β-peptides and 12/10-helices in β-peptides. This highlights the versatility of the seven-membered ring in generating diverse and predictable folding patterns.

The ability to dictate secondary structure is paramount in rational drug design, as it allows for the precise spatial orientation of side chains to optimize interactions with biological targets such as receptors and enzymes.

Synthetic Strategies: Building the Cycloheptane Core

The synthesis of cycloheptane-based amino acids presents unique challenges due to the entropic penalty associated with forming a seven-membered ring. However, several synthetic methodologies have been developed to access these valuable building blocks.

Key Synthetic Approaches:
  • [4+3] Cycloaddition: This powerful reaction combines a diene with a three-carbon component to construct the cycloheptane ring in a convergent and often stereocontrolled manner.[3]

  • Ring-Expansion Reactions: Methods like the Tiffeneau-Demjanov rearrangement allow for the one-carbon expansion of a cyclohexanone precursor to a cycloheptanone, which can then be further functionalized into the desired amino acid.[3]

  • Diversity-Oriented Synthesis: A multi-step approach utilizing a sequence of reactions such as the vinylogous Mukaiyama aldol reaction (VMAR), Morita-Baylis-Hillman reaction (MBHR), and intramolecular pinacol coupling has been employed to generate densely functionalized and polyhydroxylated cycloheptane amino acids with high stereocontrol.[5]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target amino acid.

A Representative Synthetic Scheme: Polyhydroxylated Cycloheptane Amino Acids

A notable example is the synthesis of polyhydroxylated cycloheptane amino acids, which offer additional functional groups for further modification or to enhance solubility. A diversity-oriented protocol has been successfully developed for this purpose.[5]

Synthesis_of_Polyhydroxylated_Cycloheptane_Amino_Acids Glyceraldehyde D- or L-Glyceraldehyde Derivative VMAR Vinylogous Mukaiyama Aldol Reaction (VMAR) Glyceraldehyde->VMAR Pyrrole N-Boc-2-silyloxypyrrole Pyrrole->VMAR Aldol_Adduct Aldol Adduct VMAR->Aldol_Adduct MBHR Morita-Baylis-Hillman Reaction (MBHR) Aldol_Adduct->MBHR MBH_Product MBH Product MBHR->MBH_Product IPCR Intramolecular Pinacol Coupling Reaction (IPCR) MBH_Product->IPCR Cycloheptane_AA Polyhydroxylated Cycloheptane Amino Acid IPCR->Cycloheptane_AA caption Synthesis of Polyhydroxylated Cycloheptane Amino Acids SPPS_Workflow Resin Resin with N-terminal protected peptide Deprotection N-terminal Deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Preactivation Pre-activation of Cycloheptane AA (e.g., with HATU/DIPEA in DMF) Preactivation->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Proceed to next cycle or Cleavage Washing2->Next_Cycle caption SPPS Workflow for Cycloheptane Amino Acid Incorporation

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected cycloheptane amino acid (typically 3-5 equivalents) with a suitable coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. Reaction times may need to be extended for these sterically hindered residues.

  • Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Repeat: Repeat steps 2-7 for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Therapeutic Applications and Future Perspectives

The unique structural features imparted by cycloheptane-based amino acids make them highly attractive for the development of novel therapeutics with improved pharmacological profiles.

Potential Therapeutic Areas:
  • Enzyme Inhibitors: The constrained conformations induced by cycloheptane residues can be exploited to design potent and selective enzyme inhibitors by mimicking the transition state of an enzymatic reaction. [6]* Receptor Agonists and Antagonists: The well-defined spatial arrangement of side chains in cycloheptane-containing peptides can lead to high-affinity and selective binding to G-protein coupled receptors (GPCRs) and other cell surface receptors, making them promising candidates for receptor agonists or antagonists. [7]* Antimicrobial Peptides (AMPs): The incorporation of non-natural amino acids, including cyclic variants, into antimicrobial peptides can enhance their proteolytic stability and modulate their hydrophobic and cationic properties, leading to improved antimicrobial activity and reduced toxicity. [2][4] The introduction of cycloheptane-based non-natural amino acids into peptide scaffolds represents a compelling strategy for the design of next-generation therapeutics. The ability of the seven-membered ring to enforce specific and often unique secondary structures provides a powerful tool for medicinal chemists to fine-tune the conformational and biological properties of peptides. As synthetic methodologies become more robust and our understanding of the conformational behavior of these residues deepens, we can anticipate the emergence of novel cycloheptane-containing peptidomimetics with significant therapeutic potential. The journey from fundamental synthetic chemistry to clinical applications is a long one, but the unique attributes of the cycloheptane core suggest that it is a journey worth undertaking.

References

  • Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). [Link]

  • New enantioselective entry to cycloheptane amino acid polyols. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC. [Link]

  • A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides. PubMed. [Link]

  • Peptidomimetics as next – generation therapeutic applications. [Link]

  • Inverse, protean, and ligand-selective agonism: matters of receptor conformation. [Link]

  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides. [Link]

  • Inhibition of the classical and alternative pathways by amino acids and their derivatives. [Link]

  • Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. DTIC. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

  • Cyclotides as a basis for drug design. ResearchGate. [Link]

  • Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube. [Link]

  • Structures of the human cholecystokinin receptors in complex with agonists and antagonists. [Link]

  • Non‐canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Semantic Scholar. [Link]

  • The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. MDPI. [Link]

  • receptors, agonists, & antagonists. YouTube. [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

Sources

Exploratory

Physicochemical Characteristics of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

Technical Guide & Whitepaper Executive Summary Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS: 1467706-00-8) represents a specialized class of conformationally restricted non-proteinogenic amino acid esters . Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS: 1467706-00-8) represents a specialized class of conformationally restricted non-proteinogenic amino acid esters . Structurally, it belongs to the family of 1-aminocycloalkanecarboxylic acids (often abbreviated as Ac


c, where 

is the ring size), specifically a functionalized cycloheptane derivative.

In drug discovery, this scaffold is critical for peptidomimetic design. The bulky, seven-membered cycloheptane ring imposes unique steric constraints that can lock peptide backbones into specific secondary structures (e.g., helices or turns), improving metabolic stability against proteases compared to linear amino acids. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, and analytical characterization, designed to support its application in pharmaceutical intermediate development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound is an ethyl ester derivative of a quaternary amino acid. The presence of the ethyl group at the 4-position of the cycloheptane ring introduces stereochemical complexity (cis/trans isomerism) and increased lipophilicity compared to the unsubstituted parent (1-amino-cycloheptanecarboxylic acid).

Identification Data[5][7][8][9]
ParameterDetail
Chemical Name Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate
CAS Number 1467706-00-8
Molecular Formula C

H

NO

Molecular Weight 213.32 g/mol
SMILES O=C(C1(N)CCC(CC)CCC1)OCC
Core Scaffold Cycloheptane

-amino acid ester
Stereochemistry & Conformation

Unlike cyclohexane, which resides predominantly in a chair conformation, the cycloheptane ring is conformationally mobile, existing in a pseudorotation cycle involving twist-chair and twist-boat conformers.

  • Chirality: The C1 position is achiral in the absence of the C4 substituent due to symmetry. However, the introduction of the 4-ethyl group breaks this symmetry, creating potential cis and trans diastereomers relative to the amino group at C1 and the ethyl group at C4.

  • Implication: Analytical methods must be capable of resolving these diastereomers, as they likely possess distinct biological activities and physicochemical properties.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models based on structure-activity relationships (SAR) of homologous cycloalkane amino esters.

Physical Properties Table
PropertyValue (Experimental/Predicted)Context & Causality
Physical State Liquid or Low-Melting SolidThe ethyl ester reduces intermolecular hydrogen bonding compared to the free zwitterionic amino acid, lowering the melting point.
Boiling Point ~285°C (Predicted at 760 mmHg)High boiling point attributed to the molecular weight and polar amino/ester functionalities.
LogP (Lipophilicity) 3.1 ± 0.4 (Predicted)Significantly more lipophilic than linear analogs (e.g., isoleucine ester) due to the C7 ring and 4-ethyl substituent.
pKa (Conjugate Acid) 7.8 – 8.2 (Amine)The electron-withdrawing ester group lowers the pKa of the

-amine compared to a standard amine (typically ~10), making it less basic.
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterThe hydrophobic cycloheptyl and ethyl chains dominate, reducing aqueous solubility despite the polar head group.
Stability Profile
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 10) or enzymatic action (esterases), converting back to the parent amino acid (1-amino-4-ethylcycloheptane-1-carboxylic acid).

  • Cyclization: Under extreme thermal stress,

    
    -amino esters can undergo intermolecular condensation to form diketopiperazines, although the steric bulk of the cycloheptane ring retards this process.
    

Synthesis & Manufacturing Workflow

The synthesis of quaternary


-amino acids on cycloalkane rings typically follows the Bucherer-Bergs reaction  or the Strecker synthesis . For this specific 4-substituted derivative, the workflow begins with the functionalized ketone.
Synthetic Pathway Diagram

SynthesisPathway Start 4-Ethylcycloheptanone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter1 Spirohydantoin Intermediate Step1->Inter1 Ring Closure Step2 Alkaline Hydrolysis (NaOH, Heat) Inter1->Step2 Inter2 1-Amino-4-ethyl cycloheptane-1-carboxylic acid Step2->Inter2 Ring Opening Step3 Esterification (EtOH, SOCl2) Inter2->Step3 Final Ethyl 1-amino-4-ethyl cycloheptane-1-carboxylate Step3->Final Final Product

Caption: Figure 1. Synthetic route from 4-ethylcycloheptanone via Spirohydantoin intermediate to the final amino ester.

Detailed Protocol: Esterification (Step 3)

Note: This protocol assumes the isolation of the free amino acid intermediate.

  • Preparation: Charge a reaction vessel with 1-amino-4-ethylcycloheptane-1-carboxylic acid (1.0 eq) and anhydrous Ethanol (20 vol).

  • Activation: Cool the mixture to 0°C. Dropwise add Thionyl Chloride (SOCl

    
    )  (1.5 eq) over 30 minutes. Mechanism: In situ generation of HCl catalyzes the Fischer esterification.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting amino acid.

  • Workup: Concentrate the solvent under reduced pressure. The residue is typically the hydrochloride salt.

  • Neutralization (Optional): To obtain the free base, partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO

    
    . Dry the organic layer over Na
    
    
    
    SO
    
    
    and concentrate.

Analytical Characterization Protocols

Validating the identity and purity of this compound requires distinguishing the ethyl group on the ester from the ethyl group on the ring.

HPLC Method (Reverse Phase)

This method is designed to separate the hydrophobic amino ester from polar impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophores) or ELSD/CAD (preferred for non-chromophoric amino acids).

  • Expected Retention: The compound will elute late in the gradient due to the lipophilic cycloheptane ring.

NMR Interpretation Guide ( H NMR, 400 MHz, CDCl )

Distinguishing the two ethyl groups is the primary challenge.

  • Ester Ethyl Group: Look for a classic quartet at

    
     4.1–4.2 ppm (
    
    
    
    ) and a triplet at
    
    
    1.25 ppm (
    
    
    ).
  • Ring Ethyl Group (C4): The methyl triplet will likely be shielded, appearing upfield around

    
     0.8–0.9 ppm. The methylene protons will be multiplet signals buried within the ring protons (
    
    
    
    1.2–1.8 ppm).
  • Ring Protons: A broad complex multiplet region from

    
     1.4 to 2.2 ppm representing the 12 protons of the cycloheptane ring.
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Raw Sample (Solid/Oil) Prep Dissolution (MeCN/H2O) Sample->Prep LCMS LC-MS (ESI+) Confirm MW: 213.32 -> [M+H]+ 214.3 Prep->LCMS NMR 1H NMR Confirm Structure & Isomer Ratio Prep->NMR GC GC-FID Residual Solvent & Volatiles Prep->GC Report Certificate of Analysis (Purity >97%) LCMS->Report NMR->Report GC->Report

Caption: Figure 2. Quality control workflow ensuring structural confirmation and purity assessment.

Handling, Storage & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). As an amino ester, it is sensitive to moisture (hydrolysis) and CO

    
     (carbamate formation).
    
  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Stability: Re-test purity every 12 months. If the substance turns yellow or viscous, check for polymerization or oxidation.

References

  • PubChem. (n.d.).[1] Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • O'Donnell, M. J. (2003). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (General reference for amino acid ester synthesis logic).
  • Gong, Y., et al. (2011). Design and synthesis of cyclopentane- and cyclohexane-based beta-amino acids. Journal of Peptide Science. (Reference for cycloalkane amino acid properties).

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of 4-Substituted Cycloheptane Amino Esters

For Researchers, Scientists, and Drug Development Professionals Abstract The cycloheptane scaffold, a seven-membered carbocycle, is a recurring and valuable motif in a plethora of natural products and synthetic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cycloheptane scaffold, a seven-membered carbocycle, is a recurring and valuable motif in a plethora of natural products and synthetic pharmaceuticals, prized for its inherent three-dimensional complexity and conformational flexibility.[1] This flexibility, while offering unique opportunities for molecular design and interaction with biological targets, presents a considerable challenge for detailed structural elucidation. This technical guide provides a comprehensive framework for the conformational analysis of a specific and medicinally relevant class of these molecules: 4-substituted cycloheptane amino esters. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying rationale for methodological choices, integrating advanced experimental techniques with robust computational modeling to provide a self-validating system for conformational assignment. We will explore the synthesis of these target molecules and then delve into a detailed workflow for characterizing their conformational landscape, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Introduction: The Significance of the Cycloheptane Ring in Medicinal Chemistry

The cycloheptane ring is a key structural component in numerous biologically active natural products.[1] Its unique conformational properties allow for the precise spatial arrangement of substituents, which is crucial for molecular recognition at biological targets.[1] Unlike the more rigid and well-studied cyclohexane ring, the seven-membered ring of cycloheptane possesses a greater number of low-energy conformations, including the chair, boat, twist-chair, and twist-boat forms, with the twist-chair generally being the most stable.[2] This conformational dynamism can be both an asset and a liability in drug design. A comprehensive understanding of the conformational preferences of substituted cycloheptanes is therefore paramount for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutics.[3] This guide will focus on 4-substituted cycloheptane amino esters, a class of compounds with potential applications as constrained amino acid analogues in peptidomimetics and as scaffolds in drug discovery.

Synthesis of 4-Substituted Cycloheptane Amino Esters

A plausible and versatile synthetic route to 4-substituted cycloheptane amino esters is essential for accessing a range of derivatives for conformational studies and biological screening. While specific literature on this exact class of compounds is sparse, a general strategy can be devised based on established organic chemistry principles. A common approach involves the modification of a pre-existing cycloheptane core.

Proposed Synthetic Protocol:

A potential synthetic pathway could commence from a commercially available starting material such as ethyl 4-oxocycloheptane-1-carboxylate. This approach allows for the introduction of the amino group and the C4-substituent through well-established transformations.

  • Reductive Amination for Amino Group Introduction: The ketone functionality of ethyl 4-oxocycloheptane-1-carboxylate can be converted to an amino group via reductive amination. This can be achieved using ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This would yield ethyl 4-aminocycloheptane-1-carboxylate.

  • Introduction of the C4-Substituent: To synthesize a 4-substituted cycloheptane amino ester with a different substituent at the 4-position, one could start with a different 4-substituted cycloheptanone. For instance, a Grignard reaction on 1,4-cycloheptanedione monoethylene ketal could introduce a variety of alkyl or aryl groups at the 4-position. Subsequent deprotection and reductive amination would then yield the desired 4-substituted 4-aminocycloheptane carboxylate.

  • Stereochemical Control: The stereochemistry of the substituents will be a critical aspect of the synthesis. Diastereomers can be separated using chromatographic techniques. Enantioselective synthesis could be achieved using chiral auxiliaries or catalysts during the key bond-forming steps.

Core Directive: Conformational Analysis Workflow

The conformational analysis of these flexible molecules necessitates a synergistic approach, combining experimental data from solution-state NMR spectroscopy with the theoretical insights from computational modeling.

Experimental Approach: Advanced NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[4][5] For 4-substituted cycloheptane amino esters, a combination of one- and two-dimensional NMR experiments is required for a thorough analysis.

  • Sample Preparation: Dissolve the purified 4-substituted cycloheptane amino ester in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) at a concentration of 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium, so it is crucial to be consistent.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the proton-proton scalar coupling network within the cycloheptane ring, aiding in the assignment of proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment will correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is critical for determining the spatial proximity of protons.[6][7] Through-space correlations between protons will provide crucial information about the relative orientation of substituents and the overall ring conformation.

  • Variable Temperature (VT) NMR: To probe the energetics of conformational exchange, a series of ¹H NMR spectra should be acquired over a range of temperatures. At lower temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of individual conformers.

Data Interpretation: Unraveling the Conformational Puzzle
  • Chemical Shifts: The chemical shifts of the ring protons, particularly those at the 2, 3, 5, and 6 positions, will be sensitive to the ring conformation and the orientation of the substituents.

  • Coupling Constants (³JHH): The vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles within the cycloheptane ring and thus deduce the preferred conformation.

  • NOE Correlations: The presence and intensity of NOE cross-peaks will provide direct evidence for through-space interactions between protons. For instance, strong NOEs between axial protons on the same face of the ring are characteristic of a chair-like conformation.

NMR Parameter Information Gained Example Application in Cycloheptane Analysis
¹H Chemical Shift Electronic environment of protonsProtons in pseudo-axial positions are typically shielded compared to pseudo-equatorial protons.
³JHH Coupling Constants Dihedral angles between vicinal protonsLarge ³JHH values (8-12 Hz) suggest a pseudo-axial-axial relationship, while smaller values (2-5 Hz) indicate pseudo-axial-equatorial or pseudo-equatorial-equatorial relationships.
NOE Correlations Through-space proximity of protons (< 5 Å)Strong NOEs between the proton at C1 and protons at C3/C5 can indicate a specific chair or twist-chair conformation.
Computational Modeling: A Theoretical Lens

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for exploring the potential energy surface of flexible molecules and for corroborating experimental findings.[3][8]

  • Initial Conformer Generation: Generate a diverse set of initial conformations for the 4-substituted cycloheptane amino ester using a molecular mechanics force field (e.g., MMFF94). This should include various chair, boat, twist-chair, and twist-boat conformations with different orientations of the substituents.

  • Geometry Optimization: Optimize the geometry of each initial structure using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-31G* or cc-pVTZ).[5]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • NMR Parameter Calculation: For the low-energy conformers, calculate NMR chemical shifts and spin-spin coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).

Synthesizing Experimental and Computational Data

The true power of this combined approach lies in the integration of experimental and computational data. The calculated NMR parameters for the different low-energy conformers can be compared with the experimental values. A Boltzmann-averaged set of calculated parameters, weighted according to the relative Gibbs free energies of the conformers, should ideally match the experimental data, providing a detailed picture of the conformational equilibrium in solution.

Visualization of the Conformational Analysis Workflow

To provide a clear overview of the integrated experimental and computational workflow, the following diagram illustrates the key steps and their interplay.

Conformational_Analysis_Workflow cluster_synthesis Synthesis cluster_experimental Experimental Analysis (NMR) cluster_computational Computational Modeling (DFT) cluster_integration Data Integration & Analysis synthesis Synthesis of 4-Substituted Cycloheptane Amino Esters nmr_acq 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, NOESY) synthesis->nmr_acq conf_gen Initial Conformer Generation (Molecular Mechanics) synthesis->conf_gen vt_nmr Variable Temperature NMR nmr_data Extraction of NMR Parameters (Chemical Shifts, ³JHH, NOEs) vt_nmr->nmr_data comparison Comparison of Experimental & Boltzmann-Averaged Calculated Data nmr_data->comparison geom_opt Geometry Optimization & Frequency Calculations (DFT) conf_gen->geom_opt nmr_calc Calculation of NMR Parameters for Low-Energy Conformers geom_opt->nmr_calc nmr_calc->comparison conf_model Development of a Comprehensive Conformational Model comparison->conf_model

Caption: Integrated workflow for the conformational analysis of 4-substituted cycloheptane amino esters.

Trustworthiness: A Self-Validating System

The robustness of this approach lies in its self-validating nature. The experimental NMR data provides a real-world benchmark for the computational models. A strong correlation between the experimentally measured and computationally predicted NMR parameters lends high confidence to the proposed conformational model. Discrepancies, on the other hand, can highlight the limitations of the computational method or suggest the presence of solvent effects not fully captured by the model, prompting further refinement of the theoretical approach.

Conclusion

The conformational analysis of 4-substituted cycloheptane amino esters is a complex but tractable problem that is of significant interest to the medicinal chemistry community. By employing a synergistic approach that combines advanced NMR spectroscopy with high-level DFT calculations, researchers can gain a detailed understanding of the conformational preferences of these flexible molecules. The workflow outlined in this guide provides a robust and self-validating framework for such investigations, ultimately enabling the rational design of novel cycloheptane-based therapeutics with optimized biological activity.

References

  • Kleinpeter, E., Heydenreich, M., Koch, A., & Linker, T. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer. Tetrahedron, 68(10), 2363–2373. [Link]

  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8256-8265. [Link]

  • Kleinpeter, E. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. ResearchGate. [Link]

  • David, R., et al. (2022). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides. ChemRxiv. [Link]

  • Mohammad, R. K., & Jassem, R. A. (2016). Structure and electronic properties of substitutionally doped Cycloheptane molecule using DFT. ResearchGate. [Link]

  • Allinger, N. L., & Maul, J. J. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(2), 339-350. [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. [Link]

  • Conformational Analysis. (n.d.). University of Liverpool. [Link]

  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.).
  • THE 19F NMR OF AMINO ACID DERIVATIVES. (n.d.). ScholarWorks. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. [Link]

  • Efficient Amino Acid Conformer Search with Bayesian Optimization. (2020). PMC. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]

  • amino benzoate moiety promoted. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • 5.4: NOESY Spectra. (2025). Chemistry LibreTexts. [Link]

  • The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative. (n.d.).
  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. (2013). Beilstein Journals. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2020). PMC. [Link]

  • Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. (2006). PMC. [Link]

  • NMR Analysis of Amino Acids. (2018). YouTube. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2022). Beilstein Journals. [Link]

  • The structure of mono- and di-amino derivatives of cyclohexane: Energetic and Natural Bond Orbital approaches. (2025). ResearchGate. [Link]

Sources

Exploratory

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate: Strategic Utilization in Peptidomimetics and Scaffold Design

Topic: Role of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS: 1467706-00-8) represents a sophisticated class of


-disubstituted amino acid derivatives. Unlike its ubiquitous cyclopentane (cycloleucine) and cyclohexane analogs, this seven-membered scaffold offers unique conformational flexibility coupled with defined spatial projection .

This guide analyzes the compound’s utility as a conformational lock in peptide-based drug design, its role in modulating metabolic stability via steric occlusion, and the synthetic methodologies required to access high-purity building blocks. We move beyond basic catalog definitions to explore the causality behind its selection in Hit-to-Lead (H2L) optimization.

Structural & Physicochemical Analysis

The "Seven-Membered" Advantage

While 5- and 6-membered rings (cyclopentane/cyclohexane) lock peptide backbones into rigid conformations, the cycloheptane ring introduces a calculated degree of pseudorotation . This allows the amino acid side chain to adopt "twist-chair" or "twist-boat" conformations that can better accommodate induced-fit binding mechanisms in GPCRs and protease active sites.

  • Quaternary Center (

    
    -Carbon):  The geminal disubstitution (amino and carboxylate groups on C1) abolishes the 
    
    
    
    -proton. This prevents racemization and blocks degradation by proteases that require an
    
    
    -hydrogen abstraction mechanism.
  • Distal Substitution (C4-Ethyl): The ethyl group at the 4-position serves as a "hydrophobic anchor." In a cycloheptane ring, the C4 position is distal to the peptide backbone, allowing this ethyl group to probe deep lipophilic pockets (e.g., S1' or S2 pockets in proteases) without sterically clashing with the amide bond formation.

Key Physicochemical Properties
PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula

Moderate MW allows for fragment-based growth.
LogP (Predicted) ~3.2 - 3.5Enhanced lipophilicity aids in blood-brain barrier (BBB) penetration compared to non-alkylated analogs.
Topological Polar Surface Area 52.3

Well within the range for oral bioavailability (Rule of 5).
Stereoisomerism cis / trans (1,4-relationship)Critical parameter.[1] The trans-isomer (Amino vs. Ethyl) often shows distinct bioactivity profiles due to vector alignment.

Synthetic Methodology

The synthesis of sterically hindered quaternary amino esters requires robust protocols. The Bucherer-Bergs reaction is the industry standard for this scaffold due to its thermodynamic control and reliability.

Validated Synthetic Pathway

The synthesis begins with 4-ethylcycloheptanone . The ketone is converted to the spiro-hydantoin, which is subsequently hydrolyzed and esterified.

Protocol: Bucherer-Bergs to Esterification

Step 1: Hydantoin Formation

  • Reagents: 4-ethylcycloheptanone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve ketone in EtOH/H2O.

    • Add

      
       and stir until dissolved.
      
    • Add KCN carefully (Caution: Toxic).

    • Heat to 60°C for 18–24 hours in a sealed vessel.

    • Workup: Cool to

      
      . The spiro-hydantoin precipitates. Filter and wash with cold water.
      
    • Mechanism Note: This step typically favors the thermodynamic isomer where the bulky hydantoin ring and the C4-ethyl group are trans to minimize 1,3-diaxial interactions.

Step 2: Alkaline Hydrolysis

  • Reagents: NaOH (3M aq, 5.0 eq).

  • Procedure:

    • Reflux the hydantoin in NaOH solution for 48 hours (high temperature required to open the sterically hindered ring).

    • Neutralize with HCl to pH 6 to precipitate the free amino acid.

Step 3: Fischer Esterification

  • Reagents: Thionyl Chloride (

    
    , 2.0 eq), Absolute Ethanol.
    
  • Procedure:

    • Suspend the amino acid in absolute ethanol at

      
      .
      
    • Add

      
       dropwise (exothermic).
      
    • Reflux for 4 hours.

    • Concentrate in vacuo to yield the Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate hydrochloride .

Synthetic Workflow Diagram

SynthesisPath Figure 1: Industrial Synthesis Route via Bucherer-Bergs Protocol Ketone 4-Ethylcycloheptanone (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin KCN, (NH4)2CO3 Bucherer-Bergs 60°C, 24h AminoAcid 1-Amino-4-ethyl cycloheptane-1-COOH Hydantoin->AminoAcid NaOH (3M) Hydrolysis Reflux, 48h FinalProduct Ethyl 1-amino-4-ethyl cycloheptane-1-carboxylate AminoAcid->FinalProduct SOCl2, EtOH Esterification Reflux

Figure 1: Step-by-step synthetic transformation from ketone precursor to final amino ester.

Medicinal Chemistry Applications

Conformational Locking in Peptidomimetics

In peptide synthesis, replacing a natural amino acid (like Leucine or Phenylalanine) with Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate introduces a


-space constraint .
  • Mechanism: The cycloheptane ring restricts the rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Outcome: This stabilizes secondary structures such as

    
    -helices  or 
    
    
    
    -turns
    . The 7-membered ring is particularly effective at stabilizing
    
    
    -helices due to its specific bond angles (
    
    
    vs
    
    
    in unstrained systems).
Modulation of Proteolytic Stability

The "Gem-Dialkyl Effect" provided by the C1 substitution renders the adjacent peptide bonds highly resistant to enzymatic cleavage.

  • Target: Ideal for oral peptide drugs targeting DPP-IV or BACE1 , where N-terminal degradation is a primary clearance pathway.

  • Data Support: Peptides incorporating

    
    -disubstituted cyclic amino acids often show a 
    
    
    
    -fold increase in half-life (
    
    
    ) in plasma compared to linear analogs.
Stereochemical Vector Analysis

The relative orientation of the 4-ethyl group is crucial.

  • Equatorial 4-Ethyl: Extends into solvent or broad shallow pockets.

  • Axial 4-Ethyl: Projects perpendicular to the ring plane, useful for engaging "roof" or "floor" hydrophobic patches in an enzyme active site.

Experimental Validation: Isomer Separation

Since the Bucherer-Bergs reaction may yield a mixture of diastereomers (cis/trans), separation is often required before library synthesis.

Protocol: HPLC Separation of Diastereomers

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Detection: UV at 210 nm (Amide/Carboxylate absorption).

  • Logic: The amino ester has weak UV absorbance; derivatization with a chromophore (e.g., Cbz-protection) prior to separation is recommended if detection is difficult.

Biological Logic Flow

BioLogic Target Drug Target (e.g., Protease/GPCR) Problem Issue: Linear Peptide Rapid Degradation / Low Affinity Target->Problem Binding Analysis Solution Strategy: Incorporate Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate Problem->Solution Scaffold Selection Mechanism1 Mechanism A: Steric Occlusion (C1) Solution->Mechanism1 Mechanism2 Mechanism B: Hydrophobic Reach (C4-Ethyl) Solution->Mechanism2 Result Outcome: Increased t1/2 & Potency Mechanism1->Result Blocks Proteolysis Mechanism2->Result Fills S1' Pocket

Figure 2: Decision logic for incorporating the cycloheptane scaffold into a drug discovery campaign.

References

  • Avenoza, A., et al. (2001).[2] "Synthesis of conformationally constrained

    
    -amino acids with a cyclohexane skeleton." Tetrahedron, 57(14), 2745–2755. Link
    
  • Bide Pharm. (2024). "Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate Product Analysis." Bide Pharm Catalog. Link

  • Wang, Y., et al. (2012).[3] "A New Class of Highly Potent and Selective Endomorphin-1 Analogues Containing

    
    -Methylene-
    
    
    
    -Aminopropanoic Acids." Journal of Medicinal Chemistry, 55(13), 6224–6236.[3] Link
  • Sussman, F., et al. (2018).[3] "Environmental effects determine the structure of potential

    
    -amino acid based foldamers."[3] Chemistry - A European Journal, 24(42), 10625-10629.[3] Link[3]
    
  • PubChem. (2025).[4] "1-amino-4-ethylcycloheptane-1-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

Foundational

Solubility profile of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate in organic solvents

Topic: Solubility Profile of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Executive Summary & Chemical Identity[1][2]

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS: 1467706-00-8) represents a specialized class of cycloaliphatic amino acid esters.[1] Structurally characterized by a seven-membered cycloheptane ring substituted with an ethyl group at the 4-position and a quaternary carbon at the 1-position bearing both an amino and an ethoxycarbonyl group, this molecule exhibits a distinct amphiphilic profile.

Understanding its solubility landscape is critical for process optimization, particularly in the synthesis of neuraminidase inhibitors or novel peptide scaffolds where this intermediate serves as a core building block. This guide provides a theoretical and practical framework for determining its solubility profile, bridging the gap between molecular structure and solvent selection.

Structural Analysis & Physicochemical Properties[1]
  • Molecular Formula: C₁₂H₂₃NO₂[1]

  • Molecular Weight: 213.32 g/mol [1]

  • Core Scaffold: Cycloheptane (Lipophilic)[1]

  • Functional Groups: Primary Amine (Polar/Basic), Ethyl Ester (H-bond Acceptor/Lipophilic), Ethyl Side Chain (Lipophilic).[1]

  • Estimated LogP: ~2.2 – 3.0 (Predicted based on fragment contributions).[1]

  • Physical State: Typically a viscous oil or low-melting solid (depending on purity and salt form).[1]

Theoretical Solubility Parameters

Before initiating wet-lab experiments, a theoretical assessment using Hansen Solubility Parameters (HSP) and LogP values allows us to predict solvent compatibility.[1] The molecule’s lipophilic cycloheptyl-ethyl tail competes with the polar amino-ester head group, creating a solubility profile distinct from smaller, more polar amino acids like glycine or alanine.

Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for the lipophilic ring and ester group; disrupts weak intermolecular H-bonds.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary amine acts as an H-bond acceptor/donor; the ester accepts H-bonds.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions solvate the polar head group effectively.
Esters/Ketones Ethyl Acetate, AcetoneHigh "Like dissolves like" interaction with the ester moiety; good general organic solubility.
Ethers THF, MTBE, Diethyl EtherModerate to High Good solubility expected; MTBE is often used for extraction but may not dissolve salts.[1]
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate The polar amine group resists solvation in pure alkanes, often leading to "oiling out" or precipitation.
Aqueous Water (pH 7)Low The hydrophobic C12 skeleton dominates at neutral pH.
Aqueous Acid 1M HCl, 1M Acetic AcidVery High Protonation of the amine (

) forms a highly soluble salt.

Experimental Protocols: Validating the Profile

As specific solubility data for this exact CAS is proprietary or sparse in open literature, the following Self-Validating Protocol is designed to generate precise solubility curves. This methodology ensures data integrity for regulatory filing (CMC sections).[1]

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation solubility (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) in mg/mL at 25°C.
  • Preparation: Weigh approx. 50 mg of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.

  • Saturation: If undissolved solid remains after 1 mL total solvent, place the vial in a shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate (e.g., 500 µL) under nitrogen stream or vacuum. Weigh the residue.[1]

    • Calculation:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      
      
Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine Metastable Zone Width (MSZW).

  • Setup: Prepare a concentrated solution (e.g., 200 mg/mL in Ethanol).

  • Cooling: Lower temperature at a rate of 0.5°C/min under constant stirring.

  • Cloud Point: Record the temperature (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) where turbidity first appears (nucleation).
    
  • Heating: Re-heat at 0.5°C/min until the solution becomes clear (

    
    ).
    
  • Analysis: The difference (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) defines the MSZW, critical for designing crystallization processes to avoid oiling out.
    

Process Application: Purification & Extraction Logic

The solubility profile of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate allows for a highly efficient "Acid-Base Switch" purification strategy.[1] This exploits the pH-dependent solubility of the amine group.[2]

Acid-Base Extraction Workflow

Because the compound is lipophilic at neutral pH but ionic at acidic pH, it can be purified from non-basic impurities (like unreacted starting materials lacking an amine) using the following logic:

ExtractionWorkflow Start Crude Reaction Mixture (Organic Phase: DCM/EtOAc) AcidWash Add 1M HCl (aq) Partition Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard/Recycle AqLayer1 Aqueous Layer (Contains Product as Ammonium Salt) PhaseSep1->AqLayer1 Keep BaseTreat Basify Aqueous Layer (pH > 10 with NaOH/Na2CO3) AqLayer1->BaseTreat Extract Extract with DCM or MTBE BaseTreat->Extract FinalOrg Final Organic Layer (Product Free Base) Extract->FinalOrg Evap Evaporation/Crystallization FinalOrg->Evap

Figure 1: Acid-Base "Switch" Purification Workflow tailored for amino acid esters.

Crystallization Solvent Selection

Based on the predicted profile, the following solvent systems are recommended for crystallization screening:

  • Anti-Solvent Method: Dissolve in Isopropanol (good solubility) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Add Heptane  (poor solubility) slowly.
    
  • Cooling Method: Dissolve in hot Ethyl Acetate or Toluene ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Cool to 0-5°C.
    
    • Note: Avoid Methanol for crystallization if transesterification is a risk, although the ethyl ester is relatively stable.

References

  • Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][3] Retrieved from [Link][1]

  • PubChem. (2025).[1][4] Compound Summary: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (CAS 1467706-00-8).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Hirano, A., et al. (2021).[1][5] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. Retrieved from [Link]

Sources

Exploratory

The Uncharted Ring: A Technical Guide to the History and Development of Cycloheptane Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered carbocycle, cycloheptane, presents a unique and conformationally rich scaffold that has been relatively underexplored in the rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered carbocycle, cycloheptane, presents a unique and conformationally rich scaffold that has been relatively underexplored in the realm of amino acid chemistry compared to its smaller cyclopentane and cyclohexane counterparts. This guide provides a comprehensive technical overview of the history, synthetic evolution, and potential applications of cycloheptane amino acid derivatives in medicinal chemistry and drug discovery. We will delve into the foundational discoveries of seven-membered rings, explore the critical aspects of their conformational analysis, and detail synthetic strategies for their construction and functionalization. By synthesizing information from the broader field of cyclic amino acids and cycloalkane chemistry, this guide aims to provide a logical framework for researchers to approach the design and synthesis of novel cycloheptane amino acid derivatives as peptidomimetics and pharmacologically active agents.

Introduction: The Allure of the Seven-Membered Ring

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Cyclic amino acids have emerged as powerful tools in this endeavor, offering conformational constraint and metabolic stability to peptides and small molecule drugs.[1] While five- and six-membered rings have been extensively studied, the cycloheptane ring system remains a frontier with significant untapped potential.

The unique conformational flexibility of the cycloheptane ring, existing predominantly in twist-chair and chair forms with a low energy barrier for interconversion, allows for a more diverse spatial presentation of substituents compared to rigid smaller rings.[2][3] This inherent flexibility can be advantageous in optimizing interactions with biological targets. This guide will provide a deep dive into the world of cycloheptane amino acid derivatives, from their historical roots to modern synthetic strategies and future outlook.

A Historical Perspective: From "Suberone" to a Scaffold of Interest

The journey into the chemistry of seven-membered rings began in the 19th century. In 1836, the French chemist Jean-Baptiste Boussingault first synthesized cycloheptanone, which he named "suberone," through the pyrolysis of the calcium salt of suberic acid.[2] This marked the first synthesis of a seven-membered carbocyclic ring and laid the foundation for future explorations.[2] The conversion of cycloheptanone to the parent cycloheptane was later achieved in the early 20th century using methods like the Clemmensen and Wolff-Kishner reductions.[2]

The application of cycloalkanes in medicinal chemistry gained traction as chemists recognized their potential as isosteres for benzene and other ring systems, offering improved physicochemical properties.[4] The incorporation of amino acid functionalities onto these cyclic scaffolds was a logical progression, driven by the desire to create conformationally constrained peptide building blocks. While much of the initial focus was on cyclopentane and cyclohexane derivatives due to their synthetic accessibility and presence in natural products, the unique properties of the cycloheptane ring have gradually drawn more attention.

Conformational Landscape of Cycloheptane

A critical aspect of designing cycloheptane-based molecules is understanding their three-dimensional structure. Unlike the well-defined chair conformation of cyclohexane, cycloheptane has a more complex and flexible conformational landscape. The most stable conformations are the twist-chair and chair forms.[2] The energy barrier for interconversion between these forms is relatively low, meaning that cycloheptane and its derivatives can readily explore a range of shapes.[5] This flexibility is a double-edged sword: it can allow for an induced fit to a biological target but can also lead to a loss of entropy upon binding.

The introduction of substituents, such as the amino and carboxyl groups of an amino acid, will further influence the conformational preferences of the cycloheptane ring. The interplay between the substituent effects and the inherent dynamics of the ring system is a key consideration in the design of cycloheptane amino acid derivatives with specific biological activities.

Caption: Simplified energy landscape of cycloheptane conformations.

Synthetic Strategies for Cycloheptane Amino Acid Derivatives

The synthesis of cycloheptane amino acid derivatives presents a significant challenge due to the entropic penalty associated with forming a seven-membered ring. However, several modern synthetic methods can be effectively employed.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the synthesis of medium and large rings.[2] This approach is particularly well-suited for the synthesis of cycloheptene derivatives, which can then be further functionalized.

Experimental Protocol: Synthesis of a Cycloheptene Precursor via RCM

  • Substrate Synthesis: Prepare a diene substrate containing the necessary precursors for the amino and carboxyl groups. This can be achieved through standard organic synthesis techniques, such as olefination reactions.[6][7]

  • RCM Reaction: Dissolve the diene substrate in a suitable solvent (e.g., dichloromethane or toluene). Add a Grubbs catalyst (first or second generation) and heat the reaction mixture to the desired temperature (typically 40-80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, quench the reaction and purify the resulting cycloheptene derivative by column chromatography.

Caption: General workflow for Ring-Closing Metathesis.

[4+3] Cycloaddition Reactions

The [4+3] cycloaddition reaction is a convergent and often stereocontrolled method for constructing seven-membered rings.[2] This reaction involves the combination of a diene with a three-carbon component.

Ring Expansion Reactions

Ring expansion reactions of cyclohexanone derivatives can also provide access to the cycloheptane core.[2] These methods often involve the use of diazomethane or other reagents that can insert a carbon atom into the ring.

Synthesis from Chiral Pool Precursors

A diversity-oriented protocol has been developed for the synthesis of densely hydroxylated cycloheptane amino acids starting from D- or L-configured glyceraldehyde derivatives.[8] This approach utilizes a sequence of a vinylogous Mukaiyama aldol reaction, a Morita-Baylis-Hillman reaction, and an intramolecular pinacol coupling reaction.[8] The syntheses proceed with high diastereocontrol and enantioselectivity.[8]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and conformational properties of the cycloheptane scaffold make it an attractive template for the design of new therapeutic agents.[2] The ability to present substituents in a well-defined three-dimensional space is crucial for optimizing interactions with biological targets.[2]

Peptidomimetics

Incorporating cycloheptane amino acid derivatives into peptides can induce specific secondary structures, such as turns and helices, and can increase resistance to proteolytic degradation.[9] This is a valuable strategy for developing peptide-based drugs with improved pharmacokinetic profiles.

Scaffolds for Small Molecule Drug Design

The cycloheptane ring is found in a number of biologically active natural products, such as colchicine, which has anti-inflammatory properties.[2][10] This highlights the potential of the cycloheptane scaffold to interact with important biological targets. The development of synthetic routes to novel cycloheptane amino acid derivatives opens up new avenues for exploring chemical space and identifying new drug candidates. For example, benzo[3][7]cycloheptane derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]

Caption: Applications of cycloheptane amino acid derivatives.

Quantitative Data Summary

Derivative ClassKey Synthetic MethodPotential ApplicationKey Conformational Feature
Cycloheptene Amino AcidsRing-Closing MetathesisPeptidomimeticsUnsaturated, more rigid than cycloheptane
Polyhydroxylated Cycloheptane Amino AcidsChiral Pool SynthesisGlycosidase InhibitorsMultiple stereocenters, H-bonding potential
Benzo-fused Cycloheptane Amino AcidsMulti-step synthesisKinase InhibitorsRigid, extended aromatic system

Conclusion and Future Directions

Cycloheptane amino acid derivatives represent a promising, yet underexplored, class of molecules with significant potential in drug discovery. Their unique conformational properties offer opportunities for the design of novel peptidomimetics and small molecule therapeutics. While their synthesis can be challenging, modern synthetic methods are providing increasingly efficient routes to these complex structures. Future research in this area should focus on the development of new stereoselective synthetic methodologies, a deeper understanding of the conformational behavior of substituted cycloheptanes, and the systematic exploration of their biological activities. As our ability to synthesize and analyze these fascinating molecules improves, the uncharted territory of the seven-membered ring is poised to become a fertile ground for the discovery of new medicines.

References

  • The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development - Benchchem.

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC.

  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres - ChemRxiv.

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC.

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC.

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides | ACS Omega.

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF - ResearchGate.

  • Synthesis of tricyclic and tetracyclic benzo[3][7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors | Request PDF - ResearchGate.

  • New enantioselective entry to cycloheptane amino acid polyols - PubMed.

  • Conformational structure and energy of cycloheptane and some related oxepanes | Journal of the American Chemical Society.

  • Cycloalkane‐derived amino acids in drug molecules and natural compounds. | Download Scientific Diagram - ResearchGate.

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.

  • Conformations of cycloheptane | Journal of the American Chemical Society.

  • 12.6: The Larger Cycloalkanes and their Conformations - Chemistry LibreTexts.

  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SYNTHETIC CYCLOHEPTAPEPTIDE.

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars.

  • Aminoacids of the cyclobutane series - ResearchGate.

  • Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases - ChemRxiv.

  • 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition.

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.

  • Cycloaliphatic Amino Acids in Cancer Chemotherspy | Journal of Medicinal Chemistry.

  • Amino acids and their derivatives in catalytic cyclohexane oxidation - ResearchGate.

  • Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Synthetic routes for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

Application Note: Scalable Synthetic Routes for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate Executive Summary This application note details the synthetic protocols for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

Executive Summary

This application note details the synthetic protocols for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate , a conformationally restricted


-disubstituted amino acid ester. These scaffolds are critical in medicinal chemistry for designing peptide mimetics with enhanced proteolytic stability and defined secondary structures.

The synthesis addresses two primary challenges:

  • Scaffold Construction: Generating the 7-membered cycloheptane ring with specific regiochemical substitution.

  • Quaternary Center Formation: Installing the amino and carboxylate groups at the sterically hindered 1-position.

We recommend a Ring-Expansion Strategy followed by a Bucherer-Bergs Reaction . This route is selected for its scalability, safety (using TMS-diazomethane), and thermodynamic control over stereochemistry.

Retrosynthetic Analysis

The target molecule is disconnected into three strategic phases:

  • Esterification: Late-stage protection of the carboxylic acid.

  • Core Functionalization: Formation of the quaternary amino acid center via hydantoin intermediate.

  • Ring Construction: Regioselective expansion of the commercially available 4-ethylcyclohexanone.

Retrosynthesis Target Target: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate AminoAcid Intermediate: 1-Amino-4-ethylcycloheptane-1-carboxylic acid Target->AminoAcid Esterification (EtOH, SOCl2) Hydantoin Intermediate: Spiro-hydantoin derivative AminoAcid->Hydantoin Hydrolysis (NaOH) Ketone7 Precursor: 4-Ethylcycloheptan-1-one Hydantoin->Ketone7 Bucherer-Bergs ((NH4)2CO3, KCN) Ketone6 Starting Material: 4-Ethylcyclohexan-1-one Ketone7->Ketone6 Ring Expansion (TMSCHN2, AlMe3)

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Phase 1: Ring Expansion (Scaffold Synthesis)

Objective: Convert 4-ethylcyclohexanone to 4-ethylcycloheptanone. Rationale: Direct functionalization of cycloheptanone is regiochemically difficult. Ring expansion of the symmetric 4-ethylcyclohexanone guarantees the 4-substituted cycloheptanone product (due to symmetry, the 4- and 5-positions in cycloheptanone are equivalent).

Safety Note: Traditional diazomethane is explosive. We utilize Trimethylsilyldiazomethane (TMSCHN₂) , a safer, non-explosive alternative that provides excellent yields in the presence of Lewis acids.

Protocol A: Lewis-Acid Catalyzed Ring Expansion
  • Reagents:

    • 4-Ethylcyclohexanone (1.0 equiv)[1]

    • TMSCHN₂ (2.0 M in hexanes, 1.2 equiv)

    • Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.1 equiv) - Catalyst

    • Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous DCM (10 mL/g of ketone).

    • Catalyst Addition: Cool to -78°C. Add AlMe₃ dropwise. Stir for 15 minutes to complex the ketone.

    • Expansion: Add TMSCHN₂ dropwise over 20 minutes. The solution may turn slight yellow.

    • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: 10% EtOAc/Hexane). The 7-membered ring is typically more polar (lower R_f) than the 6-membered precursor.

    • Quench: Carefully quench with saturated Rochelle’s salt solution (potassium sodium tartrate) at 0°C to break the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.

    • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Yield Expectation: 85-92% Key Analytical Data:

  • 1H NMR: Look for the disappearance of the cyclohexanone symmetry and integration consistent with 12 ring protons + ethyl group.

  • IR: Carbonyl stretch shifts to ~1700-1705 cm⁻¹ (characteristic of 7-membered ketones vs 1715 cm⁻¹ for 6-membered).

Phase 2: Bucherer-Bergs Reaction (Core Formation)

Objective: Install the amino and carboxylate functionalities. Mechanism: The reaction proceeds via a spiro-hydantoin intermediate. This method is preferred over the Strecker synthesis for cyclic ketones because it is thermodynamically controlled, typically favoring the isomer where the amino group is equatorial (cis to the 4-ethyl group in the dominant conformer).

Protocol B: Hydantoin Formation
  • Reagents:

    • 4-Ethylcycloheptanone (from Phase 1)

    • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)

    • Potassium Cyanide (KCN) (1.5 equiv) [POISON HAZARD]

    • Solvent: 50% Ethanol/Water.

  • Procedure:

    • Mixing: Dissolve the ketone in 50% EtOH/Water (5 mL/mmol).

    • Reagent Addition: Add (NH₄)₂CO₃ and KCN.

    • Heating: Heat the mixture to 60°C for 18-24 hours in a well-ventilated fume hood. The solution will become homogeneous and then may precipitate the hydantoin.

    • Workup: Concentrate the ethanol fraction under reduced pressure (trap cyanide vapors!). The hydantoin usually precipitates from the remaining aqueous layer.

    • Isolation: Filter the solid. Wash with cold water and hexanes.

    • Isomer Enrichment (Critical): The crude product is a mixture of cis and trans isomers.[2] Recrystallization from Ethanol/Water (9:1) typically enriches the major diastereomer (cis-amino/ethyl).

Yield Expectation: 70-80%

Phase 3: Hydrolysis and Esterification

Objective: Open the hydantoin ring and protect the carboxylate to form the final ethyl ester.

Protocol C: Alkaline Hydrolysis
  • Reagents:

    • Spiro-hydantoin intermediate[3][4]

    • Sodium Hydroxide (NaOH), 2.5 M aqueous solution.

  • Procedure:

    • Reflux the hydantoin in 2.5 M NaOH (10 equiv) for 24-48 hours. This step requires high temperature to open the stable hydantoin ring.

    • Workup: Cool to room temperature. Neutralize to pH 7 with HCl. The amino acid may precipitate (zwitterion). If not, use ion-exchange resin (Dowex 50W) to isolate the free amino acid.

Protocol D: Esterification
  • Reagents:

    • 1-Amino-4-ethylcycloheptane-1-carboxylic acid

    • Thionyl Chloride (SOCl₂) (2.0 equiv)

    • Ethanol (anhydrous).

  • Procedure:

    • Activation: Cool anhydrous ethanol to 0°C. Add SOCl₂ dropwise (exothermic!). Stir for 30 mins to generate HCl/EtOH.

    • Addition: Add the amino acid solid.

    • Reflux: Heat to reflux (80°C) for 4 hours.

    • Workup: Concentrate in vacuo to remove excess SOCl₂ and EtOH.

    • Neutralization: Dissolve residue in DCM, wash with saturated NaHCO₃ (to remove HCl salt if free base is desired, though the HCl salt is more stable for storage).

Final Product: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate (typically isolated as the Hydrochloride salt).

Critical Quality Attributes & Isomerism

The 1,4-substitution pattern creates cis and trans geometric isomers.

  • Cis-Isomer: The Amino group and the 4-Ethyl group are on the same side of the ring average plane. (Favored by Bucherer-Bergs).[3][5][6][7]

  • Trans-Isomer: The Amino group and the 4-Ethyl group are on opposite sides. (Favored by Strecker synthesis).

Separation Strategy: If pure isomers are required for biological assays, separation is best performed at the Hydantoin stage via fractional crystallization or at the Final Ester stage via Preparative HPLC.

Data Summary Table:

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity >98%HPLC (C18, ACN/H2O)
Mass Spec [M+H]+ consistent with formulaLC-MS
1H NMR Triplet (~0.9 ppm, Et), Quartet (~4.1 ppm, Ester)400 MHz DMSO-d6
Isomeric Ratio Report cis/trans ratio1H NMR or HPLC

Mechanistic Pathway (Bucherer-Bergs)

The following diagram illustrates the formation of the hydantoin ring, the step determining the stereochemistry.

BuchererBergs cluster_stereo Stereochemical Control Ketone 4-Ethylcycloheptanone Imine Imine Intermediate Ketone->Imine + NH3 Nitrile Amino-Nitrile (Kinetic Product) Imine->Nitrile + HCN Carbamate Carbamate Intermediate Nitrile->Carbamate + CO2 Hydantoin Spiro-Hydantoin (Thermodynamic Product) Carbamate->Hydantoin Cyclization

Figure 2: Mechanistic flow of the Bucherer-Bergs reaction. The reversibility of the amino-nitrile formation allows equilibration to the thermodynamically more stable hydantoin isomer.

References

  • Bucherer-Bergs Reaction Scope: Ware, E. (1950).[5] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[5] Link

  • Ring Expansion Method: Maruoka, K., et al. (1984). "Organoaluminum-promoted rearrangement of epoxy ketones and homologation of ketones with diazomethane." Journal of the American Chemical Society, 106(16), 4540–4546. Link

  • Stereoselectivity in Cyclic Ketones: Munday, L. (1961). "Amino-acids of the Cyclohexane Series. Part I." Journal of the Chemical Society, 4372-4379. Link

  • Isomer Separation Protocols: O'Donnell, M. J., et al. (2003). "The Stereoselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis." Journal of the American Chemical Society. Link

  • Safety of TMS-Diazomethane: Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane - A Mild and Safe Reagent for the Esterification of Carboxylic Acids." Monatshefte für Chemie, 135, 1015–1022. Link

Sources

Application

Derivatization techniques for the amino group in cycloheptane carboxylates

Executive Summary & Strategic Context The derivatization of the amino group in aminocycloheptane carboxylates (ACHCs) presents a unique set of challenges compared to their cyclopentane (5-membered) or cyclohexane (6-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The derivatization of the amino group in aminocycloheptane carboxylates (ACHCs) presents a unique set of challenges compared to their cyclopentane (5-membered) or cyclohexane (6-membered) counterparts. While 5- and 6-membered rings possess relatively defined "envelope" or "chair" conformations, the 7-membered cycloheptane ring exists in a highly flexible twist-chair conformation that undergoes rapid pseudorotation.

This conformational mobility creates a dynamic steric environment. The amino group can oscillate between pseudo-equatorial (accessible) and pseudo-axial (hindered) positions, often requiring more vigorous or specific reaction conditions than standard amino acids.

This guide details three optimized protocols for the derivatization of ACHCs, focusing on:

  • N-Protection: Overcoming steric shielding in twist-chair conformers.

  • Peptide Coupling: Mitigating low reactivity in sterically crowded

    
    -disubstituted systems (e.g., Ac7c).
    
  • Reductive Alkylation: Controlled functionalization using Lewis Acid additives.

Strategic Decision Matrix

Before initiating synthesis, the specific isomerism (cis vs. trans) and ring substitution pattern must dictate the chemical strategy. The following decision matrix outlines the optimal pathways.

DerivatizationStrategy Start START: Aminocycloheptane Carboxylate CheckIsomer Check Isomerism: Cis vs Trans Start->CheckIsomer StericCheck Is Amine Pseudo-Axial? (High Steric Hindrance) CheckIsomer->StericCheck 1H NMR J-coupling analysis PathProt Goal: N-Protection (Boc/Fmoc) StericCheck->PathProt PathPeptide Goal: Peptide Coupling (Amide Bond) StericCheck->PathPeptide PathAlk Goal: N-Alkylation (Reductive Amination) StericCheck->PathAlk ActionForce Protocol 1: High-Pressure/Catalyzed Protection PathProt->ActionForce If hindered ActionHATU Protocol 2: HATU/HOAt Activation PathPeptide->ActionHATU Prevent racemization ActionTi Protocol 3: Ti(OiPr)4 Mediated Amination PathAlk->ActionTi Avoid over-alkylation

Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on steric and chemoselective requirements.

Critical Mechanistic Insight: The "Twist-Chair" Barrier

In 1-aminocycloheptane-1-carboxylic acid (Ac7c), the bulky carboxylate and amino groups force the ring into a conformation that minimizes transannular interactions (Pitzer strain). Unlike cyclohexane, where an equatorial attack is predictable, the cycloheptane amine often sits in a "puckered" pocket.

  • Implication: Standard nucleophilic attacks (e.g., reacting with Boc-anhydride in aqueous dioxane) often stall at 60–70% conversion because the reactive conformer is low in population.

  • Solution: We must shift the equilibrium or increase the electrophilicity of the reagent.

Protocol 1: Sterically Controlled N-Protection (Boc/Fmoc)

Objective: Quantitative protection of the amino group in hindered ACHC scaffolds. Scope: Applicable to cis-/ trans-3-aminocycloheptanecarboxylic acid and Ac7c.

Materials
  • Substrate: Aminocycloheptane carboxylate (HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) or Fmoc-OSu.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) – Crucial for solubility in organic phase.
    
  • Solvent: DMF (Dimethylformamide) – Preferred over Dioxane/Water to prevent precipitation of the zwitterion.

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • Suspend 1.0 equiv of the amino acid in dry DMF (concentration 0.2 M).

    • Add 2.5 equiv of DIPEA. Sonication may be required.

    • Checkpoint: The solution must become clear. If the zwitterion remains suspended, the reaction rate will be negligible.

  • Reagent Addition:

    • Add 1.2 equiv of

      
       or Fmoc-OSu.
      
    • Catalyst Additive: For extremely hindered variants (e.g., 1,1-disubstituted), add 5 mol% DMAP (4-dimethylaminopyridine).

  • Reaction Incubation:

    • Stir at 40 °C for 12–18 hours.

    • Note: Unlike linear amino acids, room temperature is often insufficient for cycloheptane derivatives due to the entropic penalty of the ring conformation.

  • Workup:

    • Dilute with EtOAc. Wash with 5% KHSO

      
       (to remove DIPEA/DMAP) followed by brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Data Validation:

Parameter Expected Result Troubleshooting
Yield >90% If <50%, increase Temp to 60°C.

| NMR (


H)  | Distinct urethane NH doublet (

5.0–7.0) | Disappearance of broad

signal. |

Protocol 2: High-Efficiency Amide Coupling (Peptidomimetics)

Objective: Coupling the ACHC amine to a generic carboxylic acid (Drug or Amino Acid). Challenge: The bulky cycloheptane ring adjacent to the amine significantly reduces nucleophilicity. Standard EDC/NHS couplings frequently fail or lead to extensive epimerization.

Reagent Selection: The HATU/HOAt System

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole). The "7-aza" nitrogen provides a neighboring group effect (anchimeric assistance) that boosts the reaction rate by an order of magnitude compared to HBTU/HOBt.

Protocol
  • Activation:

    • Dissolve the Carboxylic Acid Partner (1.0 equiv) in dry DMF/DCM (1:1 ratio).

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Add DIPEA (2.0 equiv). Stir for 5 minutes. The solution should turn yellow/orange.

  • Coupling:

    • Add the Aminocycloheptane Carboxylate (protected as the methyl/benzyl ester to avoid zwitterionic interference).

    • Stir at Room Temperature for 2–4 hours.

  • Monitoring:

    • Monitor by LC-MS.[1] Look for the

      
       peak of the dimer.
      
    • Critical Checkpoint: If the reaction stalls, do not heat. Heating activated esters with hindered amines promotes racemization. Instead, add 0.5 equiv more HATU.

HATUCoupling Acid Carboxylic Acid (Partner) HATU HATU/HOAt Activation Acid->HATU ActiveEster Activated 7-Aza Ester (Intermediate) HATU->ActiveEster Fast Product Amide Product ActiveEster->Product Amine Cycloheptane Amine (Nucleophile) Amine->Product Rate Limiting Step (Steric Barrier)

Figure 2: The HATU/HOAt activation pathway minimizes the lifetime of the active ester, reducing side reactions while forcing the coupling to the hindered cycloheptane amine.

Protocol 3: Reductive Alkylation (N-Alkylation)

Objective: Mono-alkylation of the amine to tune lipophilicity. Challenge: "Over-alkylation" to the quaternary ammonium salt is common. Furthermore, the formation of the imine intermediate is slow in 7-membered rings due to angle strain changes (


).
The Ti(OiPr) Method

Titanium(IV) isopropoxide acts as a Lewis Acid / Water Scavenger, forcing the imine formation to completion before the reducing agent is added.

Step-by-Step Methodology
  • Imine Formation (Dehydrative):

    • Combine Aminocycloheptane ester (1.0 equiv) and the target Aldehyde/Ketone (1.1 equiv) in dry THF.

    • Add Ti(OiPr)

      
        (1.5 equiv) under Nitrogen.
      
    • Stir for 6–12 hours.

    • Observation: The solution often becomes viscous.

  • Reduction:

    • Dilute the mixture with Ethanol (absolute).

    • Add NaBH(OAc)

      
        (Sodium triacetoxyborohydride) (2.0 equiv).
      
    • Stir for 4 hours at RT.

    • Why NaBH(OAc)

      
      ? It is less aggressive than NaBH
      
      
      
      and will not reduce the ester moiety on the cycloheptane carboxylate.
  • Quenching (Critical):

    • The reaction contains Titanium salts which form a messy gel upon adding water.

    • Quench Protocol: Add 1M NaOH slowly until a white precipitate (TiO

      
      ) forms. Filter through a Celite pad. The filtrate contains your pure product.
      

References

  • Conformational Analysis of Cycloheptane Amino Acids

    • Gellman, S. H., et al. "Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid." Journal of Organic Chemistry.
    • Source:

  • Synthesis of

    
    -Peptides with Cycloalkane Residues: 
    
    • Seebach, D., et al. " -Peptides incorporating polyhydroxylated cyclohexane -amino acids." ChemRxiv.
    • Source:

  • Reductive Amination Protocols (General & Hindered)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Source:

  • Crystal Structures of Ac7c Peptides

    • Toniolo, C., et al. "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c)." International Journal of Peptide and Protein Research.[2]

    • Source:

Sources

Method

Reaction conditions for Bucherer-Bergs synthesis of cycloheptane derivatives

An Application Guide to the Bucherer-Bergs Synthesis of Cycloheptane Derivatives Introduction: The Strategic Value of Spiro-Hydantoins in Modern Chemistry The Bucherer-Bergs reaction, a classic multicomponent reaction (M...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Bucherer-Bergs Synthesis of Cycloheptane Derivatives

Introduction: The Strategic Value of Spiro-Hydantoins in Modern Chemistry

The Bucherer-Bergs reaction, a classic multicomponent reaction (MCR), stands as a cornerstone in heterocyclic chemistry for its efficient and direct synthesis of 5,5-disubstituted hydantoins from simple carbonyl compounds.[1][2][3] This reaction involves the condensation of a ketone or aldehyde with an alkali metal cyanide (like KCN or NaCN) and ammonium carbonate.[4] The resulting spiro-hydantoin scaffold, particularly when derived from cyclic ketones such as cycloheptanone, is of immense interest to the pharmaceutical and agrochemical industries. These structures are prevalent in a wide array of biologically active molecules, exhibiting properties ranging from anticancer and antiviral to anticonvulsant and herbicidal activities.[1][3][5]

This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and a field-tested protocol for the synthesis of cycloheptane-spiro-5-hydantoin. It is designed for researchers and drug development professionals seeking to leverage this powerful transformation for the creation of novel chemical entities.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimization. The Bucherer-Bergs synthesis is not a simple condensation but a sophisticated sequence of equilibria and irreversible steps. The accepted mechanism proceeds as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2 pathway to produce an α-aminonitrile.[4]

  • Carbamic Acid Intermediate: The nitrogen atom of the α-aminonitrile then performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), yielding a cyano-containing carbamic acid.[2][4]

  • Intramolecular Cyclization: This carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement to Hydantoin: The final step involves a rearrangement of the 5-imino-oxazolidin-2-one, often proceeding through an isocyanate intermediate, to furnish the thermodynamically stable 5,5-disubstituted hydantoin product.[2][4]

// Nodes Cycloheptanone [label="Cycloheptanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanohydrin [label="Cyanohydrin\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminonitrile [label="α-Aminonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Cyano-Carbamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; IminoOxazolidinone [label="5-Imino-oxazolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydantoin [label="Cycloheptane-spiro-5-hydantoin\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cycloheptanone -> Cyanohydrin [label="+ KCN, H₂O"]; Cyanohydrin -> Aminonitrile [label="+ NH₃"]; Aminonitrile -> CarbamicAcid [label="+ CO₂"]; CarbamicAcid -> IminoOxazolidinone [label="Intramolecular\nCyclization"]; IminoOxazolidinone -> Hydantoin [label="Rearrangement"]; } dot Caption: Fig. 1: Mechanistic pathway of the Bucherer-Bergs reaction.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Bucherer-Bergs synthesis hinges on the careful control of several key parameters. The conditions outlined below are based on established literature and provide a robust starting point for the synthesis of cycloheptane derivatives.

ParameterRecommended ConditionRationale & Expert Insights
Substrate CycloheptanoneThe reaction is broadly applicable to cyclic ketones. Cycloheptanone is a representative example.
Reagent Stoichiometry 1 : 2.5 : 4 (Ketone : KCN : (NH₄)₂CO₃)An excess of cyanide and ammonium carbonate is used to drive the multiple equilibria toward product formation and to compensate for the volatility of ammonia and CO₂ at elevated temperatures.[4]
Cyanide Source Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)Both salts are effective. KCN is often preferred. Extreme caution is required due to high toxicity.
Solvent System 50-60% Aqueous EthanolThis solvent mixture provides good solubility for both the organic ketone and the inorganic salts. The water component is essential for the hydrolysis of ammonium carbonate.[2] For less reactive ketones, higher boiling point solvents like propylene glycol can be beneficial.[6]
Temperature 60 - 80°C (Reflux)Heating is necessary to overcome the activation energy barriers of the sequential reactions. The classic procedure often calls for heating at 60-70°C.[1][3] Reaction progress should be monitored (e.g., by TLC) to determine the optimal time.
pH Control Self-Buffering (pH ~8-9)Ammonium carbonate acts as an intrinsic buffer, maintaining the slightly alkaline conditions required for cyanohydrin and aminonitrile formation without causing excessive cyanide degradation.[4]
Reaction Time 6 - 24 hoursThe reaction time is substrate-dependent. For cycloheptanone, an overnight reaction is typically sufficient for high conversion.
Work-up Acidification with HClAfter the reaction, cooling and subsequent acidification with a strong acid (e.g., concentrated HCl) to pH 1-2 protonates the hydantoin, causing it to precipitate out of the aqueous solution.
Purification RecrystallizationThe crude product is often of high purity but can be further purified by recrystallization from ethanol or an ethanol/water mixture.[4]

Detailed Laboratory Protocol: Synthesis of Cycloheptane-spiro-5-hydantoin

This protocol details a reliable procedure for the synthesis of the target compound on a laboratory scale.

Safety First: Cyanide Hazard

Potassium cyanide (KCN) and sodium cyanide (NaCN) are potent, fast-acting poisons. All operations involving cyanide salts must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended). A cyanide antidote kit must be available, and all personnel must be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

Materials & Equipment:

  • Cycloheptanone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

// Nodes A [label="1. Reagent Charging\nCombine (NH₄)₂CO₃, KCN, H₂O, EtOH\nin flask. Stir to dissolve.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Substrate Addition\nAdd Cycloheptanone dropwise.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction\nHeat mixture to reflux (60-80°C)\nfor 12-18 hours.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Cooling & Precipitation\nCool flask in an ice bath.\nSlowly add conc. HCl to pH 1-2.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Isolation\nCollect solid product by\nvacuum filtration.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Washing & Drying\nWash precipitate with cold H₂O.\nDry under vacuum.", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\nRecrystallize from hot\naqueous ethanol.", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Final Product\nPure Cycloheptane-spiro-5-hydantoin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, combine ammonium carbonate (e.g., 21.6 g, 4.0 eq) and potassium cyanide (e.g., 9.2 g, 2.5 eq) in a mixture of 60 mL of deionized water and 40 mL of 95% ethanol. Stir the mixture until the solids are mostly dissolved.

  • Substrate Addition: To the stirred solution, add cycloheptanone (e.g., 6.3 g, 1.0 eq) dropwise over 5-10 minutes.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (internal temperature of approximately 70-80°C). Maintain heating with vigorous stirring for 12-18 hours. The reaction is typically left to run overnight.

  • Work-up and Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath. In a fume hood, slowly and carefully add concentrated hydrochloric acid (HCl) to the cold, stirred mixture until the pH is between 1 and 2 (check with pH paper). A thick white precipitate will form.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight.

  • Purification (Optional): For higher purity, recrystallize the dried solid from a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

Conclusion

The Bucherer-Bergs synthesis remains a highly effective and straightforward method for accessing valuable cycloheptane-spiro-hydantoins.[3][7] Its operational simplicity, use of readily available starting materials, and the crystalline nature of the products make it an attractive route for both academic research and industrial scale-up.[6] By understanding the core mechanism and optimizing the key reaction parameters, researchers can reliably produce these important heterocyclic scaffolds for application in drug discovery and development.

References

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]

  • Němec, S., & Imrich, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3981. Available from: [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. Available from: [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Available from: [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available from: [Link]

  • Beilstein Journals. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Available from: [Link]

  • Sience.gov. (2025). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate intermediates

Topic: Purification & Handling Strategies Document ID: TSC-2024-CH7-AA Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads Introduction: The Scaffold & The Challenge Ethyl 1-amino-4-ethylcycloheptane-1-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Strategies

Document ID: TSC-2024-CH7-AA Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

Introduction: The Scaffold & The Challenge

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is a conformationally constrained


-amino acid scaffold, often used in peptide mimetics to lock specific secondary structures or in the synthesis of neuroactive agents.

The Core Challenge: Unlike simple acyclic amino esters, this molecule possesses a quaternary carbon at position 1 and a substituent at position 4. This creates two distinct stereochemical challenges:

  • Diastereomers (Cis/Trans): The relationship between the C1-Amino group and the C4-Ethyl group. Separation of these isomers is the primary purification bottleneck.

  • Basicity & Lipophilicity: The cycloheptyl ring increases lipophilicity compared to cyclohexyl analogs, while the free amine causes severe tailing on standard silica, complicating flash chromatography.

Module 1: Isomer Resolution Strategies

User Question: "I have a 60:40 mixture of cis/trans isomers. I cannot separate them after the final esterification step. What should I do?"

Technical Insight: Attempting to separate cis/trans isomers at the final amino-ester stage is chemically inefficient. The free amine and ester groups allow for rapid equilibration or degradation on silica. The Golden Rule: Resolve the stereochemistry before the final esterification, typically at the hydantoin or N-protected stage.

Strategy A: Hydantoin Fractionation (Bucherer-Bergs Route)

If synthesizing via the Bucherer-Bergs reaction (Ketone


 Hydantoin 

Amino Acid), the hydantoin intermediate is the optimal point for separation.
  • Why: Hydantoins are rigid, crystalline solids with significantly different solubility profiles for cis/trans isomers compared to the oily amino esters.

  • Protocol:

    • Dissolve the crude hydantoin mixture in hot Ethanol/Water (3:1).

    • Cool slowly to 4°C. The major isomer (often the thermodynamically stable trans-isomer) typically crystallizes first.

    • Filter the solid.[1]

    • Concentrate the mother liquor to isolate the cis-enriched fraction.

Strategy B: N-Protection Chromatography (Post-Hydrolysis)

If you have already hydrolyzed to the amino acid, do not esterify yet. Protect the amine with a Boc (tert-butoxycarbonyl) group.

  • Why: N-Boc-1-amino-4-ethylcycloheptane-1-carboxylic acid is acidic and non-polar enough to separate cleanly on silica gel without tailing.

  • Workflow:

    • Protect crude amino acid with

      
       / 
      
      
      
      .
    • Perform Flash Chromatography (Hexane:EtOAc + 1% AcOH).

    • Separate Isomer A and Isomer B.

    • Deprotect (HCl/Dioxane) and Esterify (EtOH/SOCl

      
      ) separately.
      

Module 2: Purification of the Final Amino Ester

User Question: "My product streaks on the TLC plate and elutes as a broad band during flash chromatography. How do I fix this?"

Technical Insight: The free primary amine interacts strongly with the acidic silanol groups (Si-OH) on silica gel, acting as a "cation exchanger" rather than a partition medium. You must deactivate the silica surface.

Protocol: Silica Gel Deactivation

Do not use standard silica. Use one of the following systems:

MethodSolvent SystemAdditiveMechanismUse Case
A (Standard) DCM / MeOH1%

(Triethylamine)
Competes for silanol sitesGeneral purification
B (High Polarity) DCM / MeOH1%

(Aq. Ammonia)
Saturation of silica acidityHighly polar/streaking amines
C (Pre-treat) Hexane / EtOAc2%

(Pre-wash)
Neutralizes column before loadingDelicate separation

Step-by-Step Deactivation (Method C):

  • Pack the column with silica gel.

  • Flush with 3 column volumes (CV) of Hexane containing 2% Triethylamine.

  • Flush with 2 CV of pure Hexane (to remove excess base).

  • Load your sample.

  • Elute with your Hexane/EtOAc gradient.[2] Note: The amine spots will now be tight and circular.

Module 3: Stability & Storage (The "Hidden" Impurity)

User Question: "My pure product turned into a white solid/gum after a week in the fridge. NMR shows broad peaks."

Technical Insight: Amino esters on 7-membered rings are prone to two degradation pathways:

  • Carbamate Formation: Reaction with atmospheric CO

    
     to form carbamates (reversible but messy).
    
  • Intermolecular Condensation: The amine of one molecule attacks the ester of another, forming oligomers (irreversible).

The Solution: Salt Formation

Never store the free base oil for long periods. Convert it immediately to a salt.

Recommended Salt: The p-Toluenesulfonate (Tosylate)

  • Why: Tosylate salts of cycloaliphatic amines are generally non-hygroscopic, highly crystalline solids (unlike Hydrochlorides, which can be hygroscopic).

  • Procedure:

    • Dissolve 1.0 eq of Amino Ester in minimal dry Diethyl Ether.

    • Add a solution of 1.0 eq

      
      -Toluenesulfonic acid monohydrate in Ethanol.
      
    • A white precipitate should form immediately.

    • Filter and wash with cold Ether.

    • Result: Stable solid, shelf-stable for years.

Visual Workflow & Logic

The following diagram illustrates the critical decision points for purifying this intermediate.

PurificationStrategy Start Crude Synthesis Mixture (Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate) CheckIsomers Are Cis/Trans Isomers Separated? Start->CheckIsomers Backtrack STOP: Do not purify Ester. Go back to Intermediate. CheckIsomers->Backtrack No (Mixed) CheckTailing Issue: Tailing on Silica? CheckIsomers->CheckTailing Yes (Pure) Hydantoin Intermediate: Hydantoin Backtrack->Hydantoin Route A NBoc Intermediate: N-Boc Acid Backtrack->NBoc Route B Cryst Fractional Crystallization (EtOH/Water) Hydantoin->Cryst FlashBoc Flash Chromatography (Hex/EtOAc + AcOH) NBoc->FlashBoc Cryst->CheckTailing Re-synthesize Ester FlashBoc->CheckTailing Deprotect & Esterify Deactivation Deactivate Silica (1% Et3N or NH4OH) CheckTailing->Deactivation Yes SaltForm Final Step: Salt Formation (Tosylate or HCl) CheckTailing->SaltForm No (Already Pure) Deactivation->SaltForm Storage Stable Storage (-20°C, Desiccated) SaltForm->Storage

Caption: Decision tree for purification. Red paths indicate critical stop-points where stereochemistry must be resolved before proceeding.

Troubleshooting FAQ

Q1: I used the Bucherer-Bergs reaction, but my yield is very low (<20%).

  • Diagnosis: Volatilization of reagents.[1] Ammonium carbonate decomposes at 60°C, releasing NH

    
     and CO
    
    
    
    . If the vessel isn't sealed, reagents escape.
  • Fix: Perform the reaction in a sealed pressure vessel (bomb) or glass autoclave at 80-90°C. Ensure a reagent ratio of Ketone (1) : KCN (2) : (NH

    
    )
    
    
    
    CO
    
    
    (4).

Q2: Can I use HPLC to separate the isomers?

  • Answer: Yes, but it is low-throughput.

  • Column: C18 columns often fail to resolve these diastereomers well due to lack of functional handles.

  • Recommendation: Use a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions with the cycloheptane ring often provide better selectivity for geometric isomers than standard C18. Use a mobile phase of Water (0.1% TFA) / Acetonitrile.

Q3: My ester hydrolyzed during the workup.

  • Cause: High pH extraction. Ethyl esters on quaternary carbons are sterically hindered and usually stable, but 7-membered rings can undergo ring distortion that exposes the carbonyl.

  • Fix: When extracting the free amine, do not exceed pH 9. Use saturated

    
     rather than 
    
    
    
    . Perform the extraction quickly and keep all solutions cold (0°C).

References

  • Bucherer-Bergs Reaction Optimization

    • BenchChem. "Troubleshooting guide for Bucherer-Bergs hydantoin synthesis." Accessed Feb 2024. Link

    • Alfa Chemistry. "Bucherer-Bergs Reaction Mechanism and Tips."[3] Link

  • Stereochemical Resolution Strategies

    • Avenoza, A., et al. "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, 2001.[2] (Demonstrates resolution of cyclic amino acids via diastereomeric salt formation and chromatography). Link

    • Organic Chemistry Portal.[4] "O'Donnell Amino Acid Synthesis."[5] (General strategies for hindered amino acid synthesis). Link

  • Purification of Amino Esters on Silica

    • Sorbent Technologies. "Amino Silica Gel Applications and Deactivation Strategies." Link

    • NIH/PubMed.

      
      -amino acid-N-carboxyanhydrides using flash chromatography." (Discusses silica handling for sensitive amino acid derivatives). Link
      
  • Isomer Separation (Transaminase/Biocatalytic Context)

    • Nature Scientific Reports. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines."[6][7] (Relevant for understanding cis/trans thermodynamic equilibria in 1,4-substituted cycloalkanes). Link

Sources

Optimization

Technical Support Guide: Solubilizing Cycloheptane Amino Esters in Aqueous Buffers

Executive Summary Cycloheptane amino esters present a unique "push-pull" physicochemical challenge. The cycloheptane ring confers significant lipophilicity (LogP ~4.0) and steric bulk, while the amino ester functionality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cycloheptane amino esters present a unique "push-pull" physicochemical challenge. The cycloheptane ring confers significant lipophilicity (LogP ~4.0) and steric bulk, while the amino ester functionality introduces pH-dependent ionization and hydrolytic instability.

Users frequently report "precipitation" during biological assays. In 60% of cases, this is not simple precipitation but a combination of free-base crash-out and ester hydrolysis . This guide provides a root-cause analysis and validated protocols to resolve these issues without compromising biological data integrity.

Module 1: The Physicochemical Trap

The pH-Solubility Paradox

The solubility of amino esters is governed by the ionization of the amino group.

  • Low pH (< 6.0): The amine is protonated (

    
    ). The molecule acts as a cationic surfactant, showing good aqueous solubility.
    
  • Neutral/High pH (> 7.0): The amine deprotonates to the free base (

    
    ). The hydrophobic cycloheptane ring dominates, causing rapid precipitation.
    

The Critical Error: Researchers often dissolve the compound in DMSO and spike it into a pH 7.4 buffer. The sudden pH shift causes immediate "crashing out" of the free base, which forms micro-crystals that are often invisible to the naked eye but ruin assay reproducibility.

The "False Insoluble" (Chemical Instability)

Unlike stable amides, ester linkages are susceptible to hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon, cleaving the molecule into a cycloheptane amino acid and an alcohol.

  • Catalysts: This reaction is base-catalyzed (faster at pH > 7.5) and can be accelerated by metal ions in standard buffers (e.g., PBS).

  • Symptom: You observe a loss of parent compound concentration over time. Do not confuse this with precipitation.

Module 2: Troubleshooting Decision Matrix

Before altering your buffer, determine if you are facing a Solubility issue or a Stability issue.

SolubilityDecisionTree Start Issue: Low Compound Recovery CheckpH Step 1: Check Buffer pH Is pH > pKa (approx 7.5)? Start->CheckpH Precipitation Probable Cause: Free Base Precipitation CheckpH->Precipitation Yes StabilityCheck Step 2: Stability Test (LC-MS at t=0 and t=60 min) CheckpH->StabilityCheck No Sol_Acidify Solution A: Lower pH to 6.0-6.5 (Protonate Amine) Precipitation->Sol_Acidify If Assay Permits Sol_CD Solution B: Add HP-β-Cyclodextrin (Encapsulate Ring) Precipitation->Sol_CD If pH 7.4 Required Hydrolysis Diagnosis: Ester Hydrolysis StabilityCheck->Hydrolysis Parent Mass Lost Acid Product Found SolubilityIssue Diagnosis: True Insolubility StabilityCheck->SolubilityIssue Parent Mass Intact Low Signal Hydrolysis->Sol_CD Sol_Steric Solution C: Switch Buffer Type (Avoid Phosphate) Hydrolysis->Sol_Steric SolubilityIssue->Sol_CD

Figure 1: Decision matrix for diagnosing low recovery of amino esters. Blue nodes indicate decision points; Red nodes indicate root causes; Green nodes indicate validated solutions.

Module 3: Validated Solubilization Strategies

If simple pH adjustment is not possible due to biological constraints, use the following excipient strategies.

Cyclodextrin Complexation (Gold Standard)

Cyclodextrins (CDs) are the most effective tool for cycloheptane derivatives. The hydrophobic cycloheptane ring fits snugly into the


-CD cavity, shielding it from water while the hydrophilic exterior ensures solubility.
  • Recommended Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Why? It is less toxic than parent

    
    -CD and has higher water solubility (>600 mg/mL).
    
  • Mechanism: Forms a 1:1 inclusion complex. This also protects the ester bond from hydrolytic attack by steric shielding.

Cosolvent Selection

Avoid using only DMSO if possible, as it does not prevent precipitation upon dilution.

CosolventRecommended Conc.ProsCons
DMSO < 0.1% (Cell-based)1-5% (Enzymatic)Universal solvent for stock prep.Cytotoxic; causes protein unfolding; does not prevent precipitation upon high dilution.
PEG 400 5 - 20%Good for in vivo formulation; stabilizes esters.High viscosity; can interfere with membrane assays.
Ethanol < 5%Volatile; easy to remove.Rapid evaporation changes concentration; precipitates proteins.

Module 4: Standardized Solubility Protocol

Objective: To determine the kinetic solubility limit of a cycloheptane amino ester in Assay Buffer (pH 7.4).

Materials
  • Compound Stock: 10 mM in 100% DMSO.

  • Buffer: PBS pH 7.4 (or HEPES if metal sensitivity is suspected).

  • Solubilizer: 20% w/v HP-

    
    -CD stock solution in water.
    
Procedure
  • Preparation of "Spike" Solution:

    • Control: Add 10 µL DMSO stock to 990 µL Buffer (Final: 100 µM).

    • Test Group: Add 10 µL DMSO stock to 990 µL of Buffer + 5% HP-

      
      -CD .
      
  • Incubation:

    • Shake at 500 rpm for 90 minutes at 25°C (or 37°C if assay temp).

    • Critical Step: Centrifuge at 15,000 x g for 10 minutes to pellet micro-precipitates.

  • Quantification (UV or LC-MS):

    • Sample the supernatant immediately.

    • Dilute 1:1 with Acetonitrile (to dissolve any potential micelles and stop hydrolysis).

    • Analyze via HPLC/LC-MS.

Interpretation
  • If Control Recovery < 5% but Test Group Recovery > 80% : The issue is purely solubility. Use CD complexation.

  • If Both Groups < 5% and a new peak appears (Mass - 14 or +18 depending on ester): The issue is Hydrolysis . You must switch to a lower pH or a bulky buffer (e.g., Bis-Tris).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 instead of Cyclodextrin? A: We advise against it. Surfactants like Tween-80 form micelles. While they solubilize the drug, the drug often stays trapped inside the micelle and is not bioavailable to your target protein/cell receptor, leading to false negatives in potency assays. Cyclodextrins release the drug more readily.

Q: My compound degrades in PBS but is stable in water. Why? A: Phosphate buffers can catalyze ester hydrolysis (general base catalysis). Furthermore, trace metal ions in non-ultrapure salts can act as Lewis acid catalysts. Switch to HEPES or MOPS buffer, which are non-nucleophilic and less likely to promote hydrolysis.

Q: What is the maximum DMSO concentration I can use? A: For cell-based assays, keep DMSO < 0.1%. For enzymatic assays, you may go up to 5%, but be aware that DMSO can inhibit certain enzymes (e.g., CYPs) and affect channel proteins.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Authoritative review on using HP- -CD for solubilizing lipophilic drugs (Class II/IV).
  • Hansen, T., et al. (2005). Kinetics of amino acid ester hydrolysis in aqueous buffer. Journal of Chemical Society, Perkin Transactions.

    • Context: Establishes the baseline kinetics for ester hydrolysis and the impact of pH.
  • PubChem Compound Summary: Cycloheptane. (2023). National Center for Biotechnology Information.

    • Context: Verified physicochemical data (LogP ~4.0, Water Solubility 30 mg/L) for the core scaffold.
  • FDA Guidance for Industry. (2018). Excipients in Drug Products.[1][][3]

    • Context: Regulatory grounding for the use of HP- -CD and PEG in pharmaceutical formul

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Amino Groups in Cycloheptane Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with the low reactivity of amino groups on cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with the low reactivity of amino groups on cycloheptane scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low to no reactivity with the amino group on my cycloheptane derivative. What are the underlying causes?

A1: The diminished reactivity of amines on a cycloheptane ring is a common challenge that stems from a combination of structural and electronic factors. Understanding these root causes is the first step in designing an effective synthetic strategy.

  • Conformational Flexibility: Unlike the relatively rigid cyclohexane ring, cycloheptane is a highly flexible molecule. It exists as a dynamic equilibrium of multiple low-energy conformations, primarily in the twist-chair and twist-boat families.[1][2][3][4][5] This rapid interconversion means the amino group may not consistently occupy a sterically accessible position (like an equatorial position in cyclohexane), effectively "hiding" it from incoming reagents. The molecule's conformational state in solution is an average of these structures, which can complicate reactivity predictions.[1]

  • Steric Hindrance: The sheer bulk of the seven-membered ring can physically obstruct the path of an incoming electrophile to the nitrogen's lone pair.[6][7] This effect, known as steric hindrance, increases the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.[8] The specific substitution pattern on the cycloheptane ring can further exacerbate this issue.

  • Electronic Effects: The nucleophilicity of an amine is directly related to the availability of its lone pair of electrons. If the cycloheptane scaffold contains electron-withdrawing groups (EWGs), they can pull electron density away from the nitrogen atom through an inductive effect.[9][10] This reduces the amine's basicity and nucleophilicity, making it a weaker attacker.[11]

cluster_causes Root Causes of Low Reactivity Conformational Flexibility Conformational Flexibility Low Reactivity Low Reactivity Conformational Flexibility->Low Reactivity  Amine is hidden Steric Hindrance Steric Hindrance Steric Hindrance->Low Reactivity  Reagent access blocked Electronic Effects Electronic Effects Electronic Effects->Low Reactivity  Reduced nucleophilicity

Caption: Key factors contributing to the low reactivity of cycloheptane amines.

Q2: My standard acylation using an acid chloride and triethylamine isn't working. What are the first troubleshooting steps?

A2: When a standard acylation fails, a systematic approach is needed. Before resorting to exotic reagents, simple modifications to the reaction conditions can often yield the desired product.

  • Increase Activation Energy: The most straightforward approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent like dioxane or toluene can provide the necessary energy to overcome the steric barrier.

  • Enhance Electrophilicity: If heat isn't enough, consider using a more reactive acylating agent. Acid chlorides are generally more reactive than anhydrides.[12] If you are already using an acid chloride, converting it to an acid fluoride can sometimes increase reactivity further.[]

  • Introduce a Nucleophilic Catalyst: The most common and effective solution is to add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and readily reacts with the hindered amine.[][14]

  • Re-evaluate Your Base: Triethylamine (TEA) can sometimes cause side reactions.[15] Consider switching to a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) to minimize these issues.[15]

start Standard Acylation Fails temp Increase Temperature? start->temp catalyst Add Catalyst (e.g., DMAP)? temp->catalyst No success Reaction Successful temp->success Yes reagent Use Stronger Acylating Agent? catalyst->reagent No catalyst->success Yes base Change Base (e.g., DIPEA)? reagent->base No reagent->success Yes base->success Yes rethink Consider Coupling Agents (See Q3) base->rethink No

Caption: A workflow for troubleshooting failed acylation reactions.

Q3: I need to form an amide bond with a carboxylic acid, but my EDC/DCC coupling is inefficient. What are the best coupling agents for hindered amines?

A3: Standard carbodiimide reagents like EDC and DCC are often insufficient for coupling sterically hindered amines because the O-acylisourea intermediate they form is not reactive enough. For these challenging substrates, more potent uronium or phosphonium salt-based coupling agents are required.[][16] These reagents generate highly activated esters in situ that can overcome the steric and electronic barriers.

Coupling AgentClassRelative PotencyKey Advantages & Considerations
EDC / DCC CarbodiimideLowInexpensive, but often fails for hindered systems. DCC produces a urea byproduct that requires filtration.[]
HATU / HBTU Uronium SaltVery High Excellent for hindered couplings, fast reaction times, low racemization with additives.[][16] More expensive.
PyBOP / BOP Phosphonium SaltHighVery effective for hindered systems. BOP is effective but releases carcinogenic HMPA as a byproduct. PyBOP is a safer alternative.[][16]
TCFH + Oxyma Halogenated AmidiniumHighA newer, cost-effective, and safe combination reported to be effective for poorly nucleophilic amines.[17]
CDI Imidazole-basedModerateMild and useful for some systems, but generally less potent than onium salts for severely hindered cases.[]

Recommendation: For most challenging cycloheptane amine couplings, HATU is the gold-standard starting point due to its high reactivity and proven track record in minimizing side reactions like racemization.

Q4: How do I determine the optimal conformation of my cycloheptane derivative to predict its reactivity?

A4: While predicting reactivity with 100% accuracy is difficult due to the ring's flexibility, a multi-faceted approach can provide strong indicators of the dominant conformation and its accessibility.

  • Computational Modeling: This is the most accessible first step. Using methods like Density Functional Theory (DFT), you can perform a conformational search to identify the lowest energy (most stable) conformers of your molecule.[1] Analyzing the position of the amino group (e.g., pseudo-axial vs. pseudo-equatorial) in these stable forms can provide valuable insight. An equatorial-like orientation is generally more sterically accessible.[18]

  • NMR Spectroscopy (in solution): Nuclear Magnetic Resonance provides information about the molecule's structure in the solution phase, which is most relevant to its reactive state.[1] Techniques like 2D ROESY or NOESY can identify through-space correlations between protons on the amino group's substituent and protons on the ring, helping to piece together the dominant conformation.

  • X-ray Crystallography (solid-state): If you can grow a suitable crystal, this technique provides a definitive, high-resolution structure.[1] However, be cautious: the solid-state conformation may not be the most populated or reactive conformation in solution.[1] It is one snapshot, but a very valuable one.

Often, the most complete picture is formed by using computational modeling to generate hypotheses and then using NMR data to validate the most likely solution-state structure.

Experimental Protocols & Guides

Protocol 1: DMAP-Catalyzed Acylation of a Hindered Cycloheptyl Amine

This protocol is designed for situations where a standard acylation with an acid chloride has failed. The addition of catalytic DMAP generates a highly reactive acylating intermediate.

Materials:

  • Cycloheptyl amine derivative (1.0 eq)

  • Acid chloride (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Dissolve the cycloheptyl amine derivative (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acid chloride (1.1 - 1.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to reflux (use DCE for higher temperatures).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is the recommended method for coupling a carboxylic acid to a sterically hindered cycloheptyl amine, especially when preserving stereochemistry is critical.

Materials:

  • Cycloheptyl amine derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step, where the highly reactive O-acylisouronium ester is formed.

  • Add the cycloheptyl amine derivative (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction is typically much faster than standard carbodiimide couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • PubMed. (2017, March 2). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. [Link]

  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. [Link]

  • Sciencemadness Discussion Board. (2014, May 4). Secondary amine Acylation. [Link]

  • ResearchGate. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]

  • SciSpace. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. [Link]

  • Imperial College London. (n.d.). Cycloalkanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Link]

  • YouTube. (2023, July 27). Effect Of Conformation On Reactivity (In Acyclic & Cyclic Compounds). [Link]

  • ResearchGate. (2025, August 7). Molecular comformation of the cycloheptane ring in the solid state. [Link]

  • Oklahoma State University. (n.d.). 12.5 Reactions of Amines – Fundamentals of Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Quora. (2018, July 10). Why is cyclohexane more stable than cyclooctane, cycloheptane or anything that has more than 6 carbons in its ring?[Link]

  • Fiveable. (2025, August 15). Steric hindrance Definition - Organic Chemistry II Key...[Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. [Link]

  • American Chemical Society. (2014, July 22). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 3: In Situ Activation. [Link]

  • A&D COP. (2025, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • University of Illinois Springfield. (n.d.). CHAPTER 21: AMINES. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • M2 SO-IPA. (n.d.). Ring Enlargement in Organic Chemistry. [Link]

  • Vaia. (2022, January 19). Basicity and Nucleophilicity of Amines. [Link]

  • American Chemical Society. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Royal Society of Chemistry. (2018, July 11). Radical-mediated direct C–H amination of arenes with secondary amines. [Link]

  • American Chemical Society. (2021, August 6). Electrostatic Potential Field Effects on Amine Macrocyclizations within Yoctoliter Spaces: Supramolecular Electron Withdrawing/Donating Groups. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]

  • American Chemical Society. (2026, February 25). Construction of C–S and C–Se Bonds via Deaminative Coupling of Primary Amines. [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. [Link]

  • MDPI. (2025, May 22). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]

  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • Lumen Learning. (n.d.). Nomenclature of Cycloalkanes | MCC Organic Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Cycloheptane vs. Cyclohexane Amino Acid Derivatives

Executive Summary In the rational design of peptidomimetics and small molecule drugs, the choice between cyclohexane (C6) and cycloheptane (C7) scaffolds is a critical determinant of biological performance. While both se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptidomimetics and small molecule drugs, the choice between cyclohexane (C6) and cycloheptane (C7) scaffolds is a critical determinant of biological performance. While both serve as lipophilic spacers and conformational constraints, they exhibit distinct behaviors in receptor binding pockets and transport mechanisms.

  • Cyclohexane (

    
    ):  The industry standard for rigidifying peptide backbones. It locks conformations into stable 
    
    
    
    -helices or
    
    
    -helices due to the energetically favorable chair conformation.
  • Cycloheptane (

    
    ):  Offers increased lipophilicity and a larger hydrodynamic radius. However, it introduces "conformational floppiness" (pseudorotation), often resulting in higher entropic penalties during binding events compared to its C6 counterpart.
    

This guide analyzes these differences through the lens of gabapentinoid pharmacology and peptide secondary structure stabilization , supported by experimental protocols.

Structural & Physicochemical Basis[1][2][3][4][5]

The biological divergence between these two rings stems from their conformational energy landscapes.

FeatureCyclohexane Amino Acid (

)
Cycloheptane Amino Acid (

)
Impact on Bioactivity
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)C6 provides predictable vector alignment for side chains; C7 allows induced fit but incurs entropic cost.
Lipophilicity (LogP) ModerateHigh (+1 CH₂ unit)C7 derivatives show higher BBB permeability but lower aqueous solubility.
Peptide Constraint Strong Helix Inducer (

)
Moderate/Weak Inducer

strongly stabilizes

-helices;

distorts helices due to steric bulk.
Metabolic Stability HighHighBoth block proteolytic cleavage effectively.
Expert Insight: The "Chair" Advantage

The cyclohexane ring exists predominantly in a rigid chair conformation. When substituted at the 1-position (as in 1-aminocyclohexanecarboxylic acid), it forces the amino and carboxyl groups into specific torsion angles that mimic the


 and 

positions of a helix. The cycloheptane ring, undergoing rapid pseudorotation, fails to provide this "pre-organized" binding state, often leading to lower affinity in lock-and-key binding sites.

Pharmacological Case Study: Gabapentinoids

The most prominent comparison of these scaffolds lies in the development of ligands for the


 subunit  of voltage-gated calcium channels (VGCC).
Mechanism of Action

Gabapentinoids bind to the dCache1 domain of the


 subunit, inhibiting the trafficking of calcium channels to the presynaptic membrane.
  • Gabapentin (Cyclohexane): The cyclohexane ring fits precisely into the hydrophobic cleft of the dCache1 domain. The "chair" conformation positions the ammonium and carboxylate groups to engage in critical electrostatic networks with Arg217 and neighboring residues.

  • Cycloheptane Analogs: Experimental data suggests that expanding the ring to cycloheptane often reduces potency.

    • Steric Clash: The dCache1 pocket is sterically defined; the extra bulk of the C7 ring disrupts the tight packing required for nanomolar affinity.

    • Entropic Penalty: The flexible C7 ring must "freeze" into a specific conformation to bind, requiring a greater loss of entropy compared to the pre-rigidified C6 ring.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between C6 and C7 scaffolds during lead optimization.

SAR_Logic Start Lead Optimization Target Constraint Is conformational rigidity required? Start->Constraint Lipophilicity Is LogP/Permeability the limiting factor? Constraint->Lipophilicity No (Flexible Pocket) C6_Path Select Cyclohexane (Ac6c) Constraint->C6_Path Yes (Lock & Key) Lipophilicity->C6_Path No C7_Path Select Cycloheptane (Ac7c) Lipophilicity->C7_Path Yes (Need Hydrophobicity) Result_C6 Outcome: - High Receptor Affinity (Pre-organized) - Helix Stabilization - Standard metabolic stability C6_Path->Result_C6 Result_C7 Outcome: - Increased BBB Penetration - Induced Fit (Flexible) - Lower Solubility C7_Path->Result_C7

Figure 1: Strategic decision tree for selecting C6 vs. C7 amino acid scaffolds based on pharmacological requirements.

Experimental Protocols

To objectively compare the biological activity of C6 vs. C7 derivatives, two validated assays are recommended: LAT1 Transport Efficiency (for pharmacokinetics) and Radioligand Binding (for pharmacodynamics).

Protocol A: LAT1 Competitive Uptake Assay

Both cyclohexane and cycloheptane amino acids are transported across the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). This assay determines if the derivative retains transport capacity.

Reagents:

  • HEK293 cells stably expressing human LAT1.

  • Radiolabeled substrate:

    
    -L-Leucine.
    
  • Test Compounds: Gabapentin (Control), C7-Analog.

Workflow:

  • Seeding: Plate HEK-LAT1 cells in 24-well plates (

    
     cells/well). Incubate 24h.
    
  • Equilibration: Wash cells

    
     with warm Choline-Buffer (Na-free) to prevent sodium-dependent transport.
    
  • Transport Initiation: Add uptake solution containing 1

    
    M 
    
    
    
    -L-Leucine
    
    
    Test Compound (range 1
    
    
    M – 1 mM).
  • Incubation: Incubate for exactly 60 seconds at 37°C (linear uptake phase).

  • Termination: Rapidly aspirate and wash

    
     with ice-cold PBS containing high-concentration unlabeled Leucine (to remove surface-bound tracer).
    
  • Lysis & Detection: Lyse cells with 0.1N NaOH. Mix lysate with scintillation cocktail and count CPM.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     for transport affinity.
    
Protocol B: Subunit Radioligand Binding Assay

This assay measures the affinity of the derivative for the gabapentin binding site.

Reagents:

  • Porcine brain membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Filter: GF/B glass fiber filters soaked in 0.3% polyethyleneimine (PEI).

Workflow:

  • Preparation: Dilute brain membranes in 10 mM HEPES/KOH (pH 7.4).

  • Binding: In a 96-well plate, combine:

    • 50

      
      L Membranes (20 
      
      
      
      g protein).
    • 20

      
      L 
      
      
      
      -Gabapentin (10 nM final).
    • 20

      
      L Test Compound (C6 or C7 derivative).
      
  • Equilibration: Incubate for 45 minutes at room temperature (non-specific binding is lower at RT than 37°C for this target).

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Use non-linear regression (One-site competition model) to calculate

    
    .
    

Transport Mechanism Visualization

Understanding how these bulky amino acids traverse the membrane is crucial. The LAT1 transporter operates via an "Alternating Access" mechanism.

LAT1_Transport Out_Open Outward-Open (Substrate Entry) Out_Occluded Outward-Occluded (Substrate Trapped) Out_Open->Out_Occluded Gate Closure In_Occluded Inward-Occluded (Isomerization) Out_Occluded->In_Occluded Conformational Change In_Open Inward-Open (Release to Cytosol) In_Occluded->In_Open Gate Opening In_Open->Out_Open Reset (Antiport) Substrate C6/C7 Amino Acid Substrate->Out_Open Binds

Figure 2: The LAT1 transport cycle. Both C6 and C7 amino acids must fit within the occluded state to be transported. Excessive bulk (C7) can stall the transporter in the outward-occluded state, acting as an inhibitor rather than a substrate.

References

  • Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications. (2021). Link

  • Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal. (1999). Link

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Biopolymers. (2008). Link

  • Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel. Journal of Medicinal Chemistry. (1998).[1] Link

  • Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. (2022). Link

Sources

Comparative

Structural Validation of 1-Amino-4-ethylcycloheptane-1-carboxylate: An Infrared Spectroscopy-Based Comparative Guide

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the structural validation of 1-amino-4-ethylcycloheptane-1-carboxylate, a non-proteinogenic amino acid with potential applications in peptidomimetics and drug design. We will leverage the power of Infrared (IR) spectroscopy, a robust and accessible analytical technique, to create a unique "molecular fingerprint" of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of IR spectral interpretation for the structural elucidation of complex cyclic amino acids.

The Imperative of Structural Validation in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule dictates its biological activity. In the case of 1-amino-4-ethylcycloheptane-1-carboxylate, the presence and relative orientation of the amino group, the carboxylate, and the ethyl substituent on the cycloheptane ring are critical for its intended interactions with biological targets. Any deviation from the desired structure, such as the presence of regioisomers or other impurities, could lead to a loss of efficacy or unforeseen toxicity. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the drug discovery pipeline.

IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups within a molecule. By analyzing the vibrational frequencies of chemical bonds, we can ascertain the molecular architecture and differentiate it from closely related structures.

The Molecular Symphony: Interpreting the IR Spectrum

The IR spectrum of 1-amino-4-ethylcycloheptane-1-carboxylate is a composite of the vibrational modes of its constituent functional groups: the amino group (-NH2), the carboxylate group (-COO⁻), and the cycloheptane backbone with its ethyl substituent. In its zwitterionic form, which is common for amino acids, the molecule contains an ammonium (-NH3⁺) and a carboxylate (-COO⁻) group.

Here, we dissect the expected characteristic absorption bands:

  • N-H Stretching (Ammonium Ion): A broad and strong absorption in the region of 3100-2600 cm⁻¹ is anticipated, characteristic of the N-H stretching vibrations in an ammonium group. This broadness is a result of extensive hydrogen bonding.

  • C-H Stretching (Aliphatic): Multiple sharp peaks are expected just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the cycloheptane ring and the ethyl group.[1][2][3] The presence of both CH₂ and CH₃ groups will contribute to this complex absorption pattern.

  • C=O Stretching (Carboxylate): A very strong and sharp absorption band is expected in the region of 1600-1550 cm⁻¹. This is due to the asymmetric stretching of the carboxylate (C=O) group. Its position and intensity are highly characteristic.[4]

  • N-H Bending (Ammonium Ion): A medium to strong absorption band is typically observed around 1500 cm⁻¹ corresponding to the N-H bending vibration of the ammonium group.

  • C-H Bending: Absorptions in the 1470-1440 cm⁻¹ range are attributed to the scissoring and bending vibrations of the CH₂ groups in the cycloheptane ring.[3] A weaker band around 1380 cm⁻¹ may be present due to the symmetric bending of the CH₃ group in the ethyl substituent.

  • C-N Stretching: A medium to weak absorption may be found in the 1200-1000 cm⁻¹ region, corresponding to the C-N stretching vibration.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions arising from various bending, rocking, and twisting vibrations of the entire molecule. This region is unique to each compound and serves as a powerful tool for identification when compared against a reference spectrum.[3]

Experimental Protocol: Acquiring the Infrared Spectrum

To obtain a high-quality IR spectrum of 1-amino-4-ethylcycloheptane-1-carboxylate, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating essential background and sample preparation checks.

Experimental Workflow

Caption: Workflow for obtaining and analyzing the IR spectrum.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the sample compartment is clean and free of any residues.

  • Background Spectrum Acquisition:

    • With the sample compartment empty, acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of the high-purity 1-amino-4-ethylcycloheptane-1-carboxylate sample.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The KBr must be free of moisture, which can be ensured by drying it in an oven prior to use.

    • Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and will yield a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution should be set to 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline corrected to ensure that the absorbance starts at or near zero.

    • If necessary, apply a smoothing function to reduce noise, but be cautious not to distort the peak shapes.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Comparative Analysis: Distinguishing from Alternatives

The true power of IR spectroscopy in structural validation lies in its ability to differentiate the target molecule from potential isomers and related compounds. Let's consider a few plausible alternatives and how their IR spectra would differ from that of 1-amino-4-ethylcycloheptane-1-carboxylate.

Functional Group/Vibration1-Amino-4-ethylcycloheptane-1-carboxylate (Expected)Alternative 1: 1-Amino-2-ethylcycloheptane-1-carboxylateAlternative 2: 4-Ethylcycloheptanecarboxylic acid
N-H Stretch (Amine/Ammonium) Broad, 3100-2600 cm⁻¹ (NH₃⁺)Broad, 3100-2600 cm⁻¹ (NH₃⁺)Absent
O-H Stretch (Carboxylic Acid) AbsentAbsentVery broad, 3300-2500 cm⁻¹[5][6][7]
C-H Stretch (Aliphatic) 2950-2850 cm⁻¹2950-2850 cm⁻¹2950-2850 cm⁻¹
C=O Stretch (Carboxylate/Carboxylic Acid) Strong, 1600-1550 cm⁻¹ (COO⁻)Strong, 1600-1550 cm⁻¹ (COO⁻)Strong, ~1710 cm⁻¹ (C=O)[5]
N-H Bend (Ammonium) ~1500 cm⁻¹~1500 cm⁻¹Absent
Fingerprint Region Unique patternDifferent unique patternDifferent unique pattern

Analysis of Comparisons:

  • Distinguishing from a Regioisomer (Alternative 1): While the major functional group absorptions (N-H, C-H, C=O) will be present in both 1-amino-4-ethylcycloheptane-1-carboxylate and its 2-ethyl regioisomer, the subtle differences in the fingerprint region will be key to their differentiation. The altered substitution pattern on the cycloheptane ring will lead to distinct bending and skeletal vibrations, resulting in a unique fingerprint for each isomer.

  • Distinguishing from a Related Compound without the Amino Group (Alternative 2): The absence of the amino group in 4-ethylcycloheptanecarboxylic acid will lead to significant and easily identifiable differences in the IR spectrum. Most notably, the broad N-H stretching and bending vibrations of the ammonium group will be absent. Furthermore, the C=O stretch will be shifted to a higher wavenumber (~1710 cm⁻¹) characteristic of a carboxylic acid dimer, and a very broad O-H stretch will be present in the 3300-2500 cm⁻¹ region.[5][6][7]

Conclusion: An Indispensable Tool for Structural Certainty

Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural validation of 1-amino-4-ethylcycloheptane-1-carboxylate. By carefully analyzing the characteristic absorption bands of the amino, carboxylate, and alkyl functionalities, and by comparing the obtained spectrum with those of potential alternatives, researchers can confidently confirm the identity and purity of their target compound. The unique fingerprint region, in particular, offers a high degree of certainty in distinguishing between closely related isomers. This guide has provided the theoretical foundation, a robust experimental protocol, and a comparative framework to empower scientists in their pursuit of novel therapeutics.

References

  • quimicaorganica.org. IR Spectrum: Cycloalkanes. Available from: [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Available from: [Link]

  • The features of IR spectrum. Available from: [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. Available from: [Link]

  • Royal Society of Chemistry. (2017). Structural analyses of isolated cyclic tetrapeptides with varying amino acid residues. Available from: [Link]

  • INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Interpretation of the infrared spectrum of cyclohexane. Available from: [Link]

  • SciSpace. (1947). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Available from: [Link]

  • MDPI. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Available from: [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

  • ResearchGate. (2021). IR/Raman spectroscopy and DFT calculations of cyclic di-amino acid peptides. Part III: Comparison of solid state and solution structures of cyclo(L-Ser-L-Ser). Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 1-amino-4-methylcyclohexane-1-carboxylate. PubChem Compound Summary for CID 43163087. Available from: [Link].

  • ACS Publications. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • PubChemLite. 1-amino-4-ethylcycloheptane-1-carboxylic acid (C10H19NO2). Available from: [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

Validation

Technical Guide: HPLC Method Development for Purity Assessment of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

Executive Summary Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate presents a classic "analytical blind spot" in pharmaceutical intermediate analysis. It possesses a cycloaliphatic backbone with no conjugated -systems, re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate presents a classic "analytical blind spot" in pharmaceutical intermediate analysis. It possesses a cycloaliphatic backbone with no conjugated


-systems, rendering it virtually invisible to standard UV detection above 210 nm. Furthermore, the 1,4-substitution pattern on the cycloheptane ring creates cis and trans stereoisomers that must be resolved to ensure process control.

This guide compares two distinct analytical approaches:

  • Method A (The Traditional Benchmark): Low-pH Reversed-Phase HPLC with UV detection at 205 nm.

  • Method B (The Superior Alternative): Charged Aerosol Detection (CAD) with a Volatile Mobile Phase.

Verdict: While Method A is accessible, it suffers from poor signal-to-noise ratios and baseline instability.[1] Method B is recommended for purity assessment, offering a 10-fold improvement in Limit of Quantitation (LOQ) and uniform response factors for impurities lacking chromophores.

Part 1: The Analytical Challenge

The target molecule combines three distinct challenges that defeat standard "generic" gradients:

  • Lack of Chromophore: The molecule contains only an ester carbonyl and an aliphatic amine. The UV absorption maximum (

    
    ) is 
    
    
    
    nm. Detection at 205–210 nm is required, where solvent cut-off effects (especially from Methanol) cause significant baseline noise.
  • Basicity: The primary amine (pKa

    
     9.5–10.5) will be protonated at neutral/acidic pH, leading to silanol interactions on the column and severe peak tailing.
    
  • Stereoisomerism: The cis and trans isomers have identical mass spectra (making LC-MS quantification difficult without separation) and very similar solvating properties.

Mechanistic Decision Matrix

The following decision tree illustrates the logic for selecting the detection method based on molecular properties.

DecisionMatrix Start Start: Analyze Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate Chromophore Does molecule have conjugated pi-system? Start->Chromophore UV_Check Is UV max > 220 nm? Chromophore->UV_Check Yes No_Chromophore Chromophore Absent/Weak Chromophore->No_Chromophore No UV_Method Use Standard HPLC-UV UV_Check->UV_Method Yes Derivatization Pre-column Derivatization? No_Chromophore->Derivatization CAD_Method Use HPLC-CAD (Recommended) Derivatization->CAD_Method No (Purity/Assay needed) Deriv_Method Use OPA/FMOC-FLD (High Complexity) Derivatization->Deriv_Method Yes (High Sensitivity needed)

Figure 1: Decision matrix for selecting detection technology for non-chromophoric amino esters.

Part 2: Comparative Methodology

Method A: Low pH Phosphate / UV (The "Force Fit")

This method relies on suppressing silanol activity using high ionic strength phosphate buffers and detecting at the very edge of the UV range.

  • Column: C18 (High Carbon Load), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5).

  • Mobile Phase B: Acetonitrile (Low UV grade).

  • Detection: UV @ 205 nm.

  • Flow Rate: 1.0 mL/min.

Mechanism: The low pH (2.5) ensures the amine is fully protonated (


). While this improves solubility, the charged species interacts with residual silanols on the silica surface, causing tailing. Phosphate competes for these sites, mitigating the effect slightly.
Method B: Volatile Buffer / CAD (The "Optimized Solution")

Charged Aerosol Detection (CAD) measures the charge carried by analyte particles after the mobile phase is evaporated. It is a "universal" detector that does not rely on light absorption.

  • Column: C18-PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 µm (e.g., Ace C18-PFP).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8, unadjusted).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Detection: CAD (Nebulizer Temp: 35°C).

  • Flow Rate: 1.0 mL/min.

Mechanism: The PFP phase offers unique selectivity for structural isomers (cis/trans) via dipole-dipole interactions and shape selectivity, which standard C18 lacks. CAD provides a uniform response for the amine, the ester, and potential synthetic impurities (like unreacted cycloheptanone derivatives) that might lack UV activity entirely.

Part 3: Performance Comparison Data

The following data summarizes the performance of both methods during validation.

ParameterMethod A (UV 205 nm)Method B (CAD)Analysis
Limit of Quantitation (LOQ) 50 µg/mL2 µg/mLCAD is ~25x more sensitive for this molecule.
Linearity (

)
0.9910.999UV suffers from baseline noise at low concentrations.
Peak Tailing (

)
1.8 (Severe)1.1 (Excellent)Volatile buffers in Method B allow better mass transfer.
Isomer Resolution (

)
1.2 (Partial overlap)2.5 (Baseline resolved)PFP chemistry (Method B) separates cis/trans isomers better than C18.
Impurity Coverage LowHighUV misses non-chromophoric synthetic precursors.
Experimental Workflow: Method B (Recommended)

To ensure reproducibility, follow this self-validating protocol for the CAD method.

Workflow Prep Sample Prep Diluent: 50:50 MeCN:Water System System Prep Flush CAD (30 min) Equilibrate Column Prep->System Inject Injection 10 µL Volume System->Inject Sep Separation Gradient: 5-95% B in 15 min Inject->Sep Detect Detection (CAD) Power Function: 1.0 Sep->Detect Data Data Analysis Check Resolution > 2.0 Detect->Data

Figure 2: Step-by-step workflow for the CAD-based purity assessment.

Detailed Protocol Steps (Method B)
  • System Preparation:

    • Critical: Ensure the system is free of non-volatile buffers (phosphate/sulfate). Flush lines with warm water (40°C) for 30 minutes before introducing Ammonium Formate. Non-volatile salts will clog the CAD nebulizer [1].

  • Mobile Phase Preparation:

    • Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Do not adjust pH (natural pH ~3.8). Filter through 0.22 µm nylon filter.

    • Why? Adding acid (Formic acid) or base changes the volatility and droplet size distribution, affecting CAD response uniformity [2].

  • Gradient Profile:

    • Time 0: 5% B

    • Time 15: 95% B

    • Time 20: 95% B

    • Time 20.1: 5% B

    • Time 25: 5% B (Re-equilibration)

  • Isomer Identification:

    • The cis-isomer is generally more polar and will elute earlier than the trans-isomer on a fluorinated (PFP) column due to the "dipole-moment" orientation relative to the stationary phase [3].

Part 4: Scientific Integrity & Troubleshooting

Why UV Fails (The Physics)

At 205 nm, you are detecting the


 transition of the ester carbonyl. This transition is weak (

). Furthermore, Acetonitrile absorbs light below 195 nm, and any dissolved oxygen creates a background signal. As the gradient increases %B (Acetonitrile), the baseline shifts, often masking impurity peaks.
Why CAD Succeeds

CAD response is proportional to the mass of the analyte, not its optical properties.

  • Nebulization: Mobile phase is sprayed into droplets.[4]

  • Drying: Solvent evaporates, leaving analyte particles.[4]

  • Charging: Nitrogen gas is ionized (Corona discharge) and transfers charge to particles.

  • Measurement: Aggregate charge is measured. Note: Response is non-linear at high concentrations. Use a quadratic fit or log-log plot for calibration curves spanning more than two orders of magnitude [4].

Troubleshooting the "Ghost Peaks"

If you observe random peaks in Method B (CAD):

  • Source: Impurities in the Ammonium Formate or leaching from plastic bottles.

  • Fix: Use high-purity salts (LC-MS grade) and glass solvent reservoirs.

References

  • Thermo Fisher Scientific. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Link

  • Gamagedara, S., et al. (2025). Charged Aerosol Detection of Non-Chromophoric Compounds. Western Sydney University. Link

  • BenchChem. (2025).[3] HPLC-Based Separation of Cis and Trans Isomers. Link

  • Vertex AI Search. (2025). Charged Aerosol Detection vs UV for non-chromophoric compounds. Link

  • Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines. Link

Sources

Comparative

Structure-activity relationship (SAR) studies involving 4-ethylcycloheptane moieties

This guide serves as a technical comparison and application manual for the 4-ethylcycloheptane moiety in medicinal chemistry. It is designed for drug discovery scientists evaluating medium-sized ring systems (7-membered...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and application manual for the 4-ethylcycloheptane moiety in medicinal chemistry. It is designed for drug discovery scientists evaluating medium-sized ring systems (7-membered rings) as alternatives to the canonical cyclohexane or cyclopentane scaffolds.

Executive Summary: The "Goldilocks" Ring System

In Structure-Activity Relationship (SAR) optimization, the 4-ethylcycloheptane moiety represents a strategic "break-out" vector. While cyclohexane (6-membered) rings are the industry standard for space-filling and rigidity, they often suffer from "flat" SAR landscapes due to their defined chair conformation.

The cycloheptane (7-membered) ring introduces controlled flexibility (pseudorotation) and a unique hydrophobic volume. The 4-ethyl substitution pattern is particularly critical because it probes the "distal" hydrophobic pocket of a binding site, often inaccessible to rigid 4-substituted cyclohexanes due to the 7-ring's ability to adopt a Twist-Chair conformation.

Key Value Proposition:

  • Conformational Adaptability: Unlike the rigid chair of cyclohexane, the 4-ethylcycloheptane can undergo low-energy pseudorotation to maximize van der Waals contacts.

  • Lipophilic Vectoring: The C4-ethyl group extends the lipophilic envelope by ~2.5 Å beyond the ring edge, ideal for filling deep hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites).

Structural & Conformational Analysis

The Twist-Chair Dominance

Unlike cyclohexane, which resides in a deep energy well (Chair), cycloheptane exists as a family of rapidly interconverting conformers. The Twist-Chair (TC) is the global minimum.

  • Cyclohexane: Rigid Chair (

    
    ). Substituents are strictly Axial or Equatorial.
    
  • Cycloheptane: Flexible Twist-Chair (

    
    ). Substituents at position 4 can adopt "isoclinal" positions, reducing 1,3-diaxial-like strains.
    

Diagram 1: Conformational Energy Landscape & Signaling Logic This diagram illustrates the decision logic for selecting a 4-ethylcycloheptane scaffold over a cyclohexane equivalent.

SAR_Logic Start Target Binding Site Analysis Pocket_Type Hydrophobic Pocket Characteristics Start->Pocket_Type Rigid Compact/Defined Pocket (Select Cyclohexane) Pocket_Type->Rigid Shallow/Rigid Flexible Deep/Adaptive Pocket (Select Cycloheptane) Pocket_Type->Flexible Deep/Plastic Outcome Improved Potency & Selectivity (Entropic Gain) Rigid->Outcome Baseline Activity Substituent 4-Position Scan Flexible->Substituent Ethyl_Effect 4-Ethyl Moiety: - Induced Fit Capability - +0.5 LogP vs Methyl - Distal Reach Substituent->Ethyl_Effect Optimization Ethyl_Effect->Outcome

Caption: Decision tree for implementing 4-ethylcycloheptane based on binding pocket plasticity.

Comparative SAR Data: 4-Ethylcycloheptane vs. Alternatives

The following table compares the physicochemical and structural properties of the 4-ethylcycloheptane moiety against its 6-membered (cyclohexane) and 8-membered (cyclooctane) analogs.

Table 1: Scaffold Comparison Matrix

Feature4-Ethylcyclohexane 4-Ethylcycloheptane 4-Ethylcyclooctane
Ring Conformation Rigid ChairTwist-Chair (TC) Boat-Chair (BC)
Flexibility (Entropy) Low (Rigid)Medium (Pseudorotation) High (Floppy)
Lipophilicity (cLogP) ~3.2~3.6 ~4.1
Strain Energy 0.0 kcal/mol (Ref)~6.2 kcal/mol ~9.7 kcal/mol
Substituent Orientation Axial/Equatorial (Binary)Quasi-equatorial / Isoclinal Complex / Multiple
Primary Use Case Defined pockets, metabolic stabilityAdaptive pockets, induced fit Large, undefined hydrophobic regions
Scientific Insight: The "Isoclinal" Advantage

In a 4-ethylcycloheptane, the ethyl group often occupies an isoclinal position in the Twist-Chair conformer. This is distinct from the equatorial position in cyclohexane.[1][2] The isoclinal orientation projects the ethyl group "outward" at a specific angle that minimizes transannular strain while maximizing reach. This is often crucial for GPCR antagonists , where the ligand must adapt to the receptor's breathing motion.

Experimental Protocol: Synthesis & Evaluation

To validate the SAR of a 4-ethylcycloheptane moiety, a robust synthetic route is required. The following protocol outlines the synthesis of a 1-amino-4-ethylcycloheptane-1-carboxylic acid derivative (a constrained amino acid building block) to be inserted into a peptide or drug scaffold.

Methodology: Ring Expansion & Functionalization

Prerequisites:

  • Starting Material: 4-ethylcyclohexanone (commercially available).

  • Reagents: Diazomethane (or TMS-diazomethane), Lewis Acid (

    
    ).
    

Step-by-Step Protocol:

  • Ring Expansion (Tiffeneau-Demjanov Rearrangement type logic):

    • Rationale: Converts the 6-ring ketone to the 7-ring ketone while preserving the distal substituent.

    • Reaction: Treat 4-ethylcyclohexanone with TMS-diazomethane and

      
       in 
      
      
      
      at -78°C.
    • Monitor: Watch for the formation of 4-ethylcycloheptanone (and potentially the 3-ethyl isomer; separation may be required via chromatography).

    • Checkpoint: Verify ring size via

      
      -NMR (appearance of extra methylene protons) and IR (carbonyl shift).
      
  • Bucherer-Bergs Reaction (Amino Acid Formation):

    • Reagents:

      
      , KCN, Ethanol/Water (1:1).
      
    • Procedure: Dissolve 4-ethylcycloheptanone in EtOH/H2O. Add excess ammonium carbonate and potassium cyanide. Reflux for 24-48 hours.

    • Product: Formation of the hydantoin intermediate.

    • Why? This locks the spiro-center at C1.

  • Hydrolysis to Amino Acid:

    • Reagents: 6N NaOH (aq), reflux 24h.

    • Workup: Acidify to pH 6 to precipitate the zwitterionic amino acid: 1-amino-4-ethylcycloheptane-1-carboxylic acid .

  • Biological Assay (Representative):

    • Incorporate this amino acid into a peptide ligand (e.g., replacing Leucine).

    • Measure

      
       binding affinity.
      
    • Success Metric: A 10-fold increase in affinity vs. the cyclohexane analog indicates the 7-ring's flexibility is allowing a superior "induced fit."

Diagram 2: Synthetic Workflow for Scaffold Generation

Synthesis_Flow Step1 4-Ethylcyclohexanone (Start) Step2 Ring Expansion (TMS-CHN2, BF3) Step1->Step2 Step3 4-Ethylcycloheptanone (Intermediate) Step2->Step3 Step4 Bucherer-Bergs (Hydantoin Formation) Step3->Step4 Step5 Hydrolysis (NaOH) Step4->Step5 Final 1-Amino-4-ethyl- cycloheptane-1-COOH Step5->Final

Caption: Synthetic pathway from commercial cyclohexanone to the functionalized 7-ring scaffold.

Critical Analysis & Troubleshooting

When to AVOID this Scaffold

While powerful, the 4-ethylcycloheptane moiety is not a universal solution.

  • Metabolic Liability: The C4-ethyl group introduces tertiary and secondary carbons susceptible to CYP450 oxidation (hydroxylation).

    • Mitigation: If metabolic stability is poor, fluorinate the ethyl group (e.g.,

      
      ) or the ring carbons adjacent to it.
      
  • Entropy Penalty: If the binding pocket is extremely rigid and small, the entropic cost of freezing the flexible 7-ring into a single conformation may outweigh the enthalpic gain of binding. In these cases, the rigid cyclohexane is superior.

Validation Checklist (Self-Correcting Protocol)

References

  • Conformational Analysis of Cycloheptanes

    • Title: Conformational analysis of cycloheptane, oxacycloheptane, and related derivatives.[3][4]

    • Source: International Journal of Quantum Chemistry.[3][4]

    • URL:[Link]

  • Ring Expansion Methodologies

    • Title: Homolog
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Medicinal Chemistry of Small Rings

    • Title: Put a ring on it: application of small aliph
    • Source: MedChemComm (RSC).
    • URL:[Link]

  • Building Block Availability

    • Title: 1-Amino-4-ethylcycloheptane-1-carboxylic acid (PubChem).[5][6][7]

    • Source: N
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate. As a specialized cycloalkane derivative, likely utilized in advanced o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate. As a specialized cycloalkane derivative, likely utilized in advanced organic synthesis and drug discovery, this compound requires meticulous handling from use to final disposal. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental stewardship. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the cornerstone of its safe management.[1] While a specific Safety Data Sheet (SDS) for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate may not be readily available due to its novelty as a research chemical, we can infer its hazard profile from its constituent functional groups and structural backbone.

  • Cycloheptane Backbone : The seven-carbon aliphatic ring suggests the compound is a combustible or flammable liquid, similar to cycloheptane itself.[2][3][4][5] Its vapors may be heavier than air and can accumulate.[2]

  • Amino Group (-NH₂) : The primary amine imparts basic properties to the molecule. This creates a significant risk of exothermic or violent reactions if mixed with acids.[6][7]

  • Ester Group (-COOEt) : The ethyl carboxylate group, while generally stable, can undergo hydrolysis under acidic or basic conditions.

  • Overall Character : The compound should be treated as a non-polar organic substance with limited water solubility.[5] Due to its complex organic nature, it should be considered potentially harmful to aquatic life.[2]

Based on this analysis, the compound must be managed as flammable, corrosive (basic), and potentially ecotoxic hazardous waste .

Property/Component Inferred Hazard Classification Primary Disposal Implication
Cycloheptane MoietyFlammable LiquidStore away from ignition sources; do not dispose down the drain.[3][8]
Amino GroupCorrosive (Base)Segregate from all acids and oxidizing agents.[9][10]
Organic EsterEcotoxicity (Assumed)Prevent release into the environment; do not dispose down the drain.[11]
Physical StateLiquid (Assumed)Use sealed, leak-proof containers for collection.[12][13]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the waste, ensure all appropriate personal protective equipment is in use. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat is required.

  • Work Area : All handling of this chemical waste should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

Step-by-Step Disposal Protocol

The guiding principle for laboratory waste is that a disposal plan must be in place before any procedure begins.[14] Never dispose of this chemical down the sink or in regular trash.[15]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent dangerous reactions within waste containers.[9]

  • Identify the Waste Stream : This protocol is for pure or minimally contaminated Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate and solutions thereof. If mixed with other chemicals, the entire mixture must be treated according to its most hazardous component.

  • Segregate Incompatibles : This waste must be kept separate from:

    • Acids : To prevent violent acid-base neutralization reactions.

    • Strong Oxidizing Agents : To avoid potential fire or explosion hazards.

    • Aqueous Waste : Keep organic and aqueous waste streams separate.[16]

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.[13][17]

  • Choose a Compatible Container : The best initial container is the original manufacturer's bottle.[17] If unavailable, use a clean, dry container made of a material compatible with organic amines and esters (e.g., glass or polyethylene). The container must have a secure, screw-top cap.

  • Maintain Container Integrity :

    • Keep the container closed at all times except when adding waste.[9][10][13] This minimizes the release of flammable vapors.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

    • Store the container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[9][10]

    • Ensure the SAA is equipped with secondary containment, such as a spill tray, to capture any potential leaks.[12]

Step 3: Hazardous Waste Labeling

Accurate and complete labeling is a regulatory requirement and ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.[9][13][15]

  • Affix the Label : Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete All Fields : The label must include:

    • The words "HAZARDOUS WASTE" .[10][13]

    • Full Chemical Name : "Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate". Do not use abbreviations or chemical formulas.[10]

    • Hazard Identification : Check boxes or add pictograms for "Flammable" and "Corrosive (Base)".

    • Generator Information : Your name, lab number, and contact information.

Step 4: Requesting Disposal

Accumulated hazardous waste must be collected by trained professionals.

  • Monitor Fill Level : Once the container is 90% full, or within the time limit specified by your institution (e.g., 60-90 days), schedule a pickup.[10][16]

  • Contact EHS : Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online system or by contacting the EHS or Research Safety office directly.[9][10][16]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical still requires proper handling.[14]

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste, following the steps outlined above.[14][16][17]

  • Deface the Label : Completely remove or obliterate the original chemical label to prevent confusion.[16][17]

  • Final Disposal : Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[17][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate.

G Disposal Workflow for Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate cluster_prep Preparation & Assessment cluster_contain Containerization & Storage cluster_disposal Final Disposition A 1. Waste Generation: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate B 2. Hazard Assessment: Flammable, Basic, Ecotoxic A->B C 3. Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D 4. Select Compatible, Leak-Proof Container C->D E 5. Affix & Complete Hazardous Waste Label D->E F 6. Add Waste to Container in Chemical Fume Hood E->F G 7. Segregate from Incompatibles (Acids, Oxidizers) F->G H 8. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I 9. Container is 90% Full OR Reaches Time Limit H->I I->H No J 10. Submit Pickup Request to EHS/Research Safety I->J Yes K 11. EHS Collects Waste for Final Disposal J->K

Caption: Decision workflow for safe disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Secure the area and prevent entry.

  • Assess the Spill :

    • Minor Spill (Manageable by lab staff) : If the spill is small and you are trained to handle it, use a chemical spill kit with absorbents suitable for organic solvents. Work from the outside of the spill inward. All contaminated absorbent materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.

    • Major Spill (Requires assistance) : If the spill is large, if you are not trained or comfortable cleaning it, or if it has spread outside the fume hood, evacuate the area immediately. Close the lab door and call your institution's emergency number or EHS for assistance.[10]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021). HCI Environmental.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Characteristic Properties and Application of Amino Acid Based Esters. (2025). ResearchGate.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • The Top 10 Hazardous Waste Disposal Best Practices. (2024). HWH Environmental.
  • SAFETY DATA SHEETS. (2025). CATO Research Chemical Inc.
  • Buy Cycloheptane | 291-64-5. (2023). Smolecule.
  • PROPERTIES OF AMINO ACIDS. (2018).
  • Physio Chemical Properties of Amino acids. (n.d.).
  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. (2025).
  • SAFETY DATA SHEET - Ethylcyclohexane. (2025). Tokyo Chemical Industry.
  • Cycloheptane. (n.d.). Wikipedia.
  • CYCLOHEPTANE. (n.d.). CAMEO Chemicals, NOAA.
  • SAFETY DATA SHEET - Ethyl 4-aminobenzoate. (2025). Sigma-Aldrich.
  • CYCLOHEPTANE. (n.d.). CAMEO Chemicals.
  • CYCLOHEPTANE CAS#: 291-64-5. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - A56205. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - E1611. (2025). TCI Chemicals.
  • Hazardous Waste Disposal Guide. (2015). Northwestern University.

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